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  • Product: 3-[(4-methoxyphenyl)amino]propan-1-ol
  • CAS: 69380-36-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Downstream Applications of 3-[(4-Methoxyphenyl)amino]propan-1-ol: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of 3-[(4-methoxyphenyl)amino]propan-1-ol (CAS: 31098-20-1) not merely as a routine chemical transformation, but as the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 3-[(4-methoxyphenyl)amino]propan-1-ol (CAS: 31098-20-1) not merely as a routine chemical transformation, but as the strategic construction of a highly versatile pharmacophore. This compound—a secondary amine featuring an electron-rich p-anisidine core and a flexible 3-hydroxypropyl chain—serves as a critical bifunctional building block. Its dual reactive sites (the secondary amine and the primary alcohol) make it an indispensable precursor for synthesizing complex heterocyclic systems, including tetrahydropyrimidinones and 1,3-oxazines, which are heavily utilized in both agrochemical herbicide development and medicinal chemistry[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol grounded in mechanistic causality, and a comprehensive overview of its downstream applications.

Physicochemical Properties & Structural Significance

The molecular architecture of 3-[(4-methoxyphenyl)amino]propan-1-ol is defined by the electron-donating methoxy group (-OCH₃) on the aromatic ring, which significantly enhances the nucleophilicity of the adjacent secondary nitrogen. This electronic enrichment is crucial for downstream cyclization reactions.

The following table summarizes the core quantitative data and computational properties of the compound, highlighting its suitability for fragment-based drug discovery and agrochemical formulation[2]:

ParameterValueScientific Implication
IUPAC Name 3-[(4-methoxyphenyl)amino]propan-1-olStandardized nomenclature for structural identification.
Molecular Formula C₁₀H₁₅NO₂Defines reaction stoichiometry and mass balance.
Molecular Weight 181.23 g/mol Highly optimal for low-MW fragment-based drug design.
LogP (Predicted) 1.55Excellent lipophilicity balance for cellular membrane permeability[2].
H-Bond Donors 2 (NH, OH)Facilitates robust target protein/enzyme binding interactions.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and dipole-dipole interactions.
pKa (Predicted) 14.88 ± 0.10Indicates the alcohol hydroxyl remains neutral at physiological pH[2].

Synthetic Methodology: The S_N2 Alkylation Pathway

The most direct and scalable route to synthesize 3-[(4-methoxyphenyl)amino]propan-1-ol is the N-alkylation of p-anisidine using 3-chloro-1-propanol.

Mechanistic Causality

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2). The primary challenge in this synthesis is preventing over-alkylation (the formation of a tertiary amine). To control this, we utilize a mild inorganic base (K₂CO₃) and strictly control the addition rate of the electrophile. The electron-donating methoxy group makes the starting primary amine highly nucleophilic, but steric hindrance introduced by the first alkyl chain naturally slows down the second alkylation, allowing us to trap the secondary amine product efficiently.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step contains an internal check for success.

  • Preparation & Solvation: In a flame-dried 250 mL round-bottom flask, dissolve p-anisidine (1.0 equiv, 10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that strips the solvation shell from the nucleophile, significantly accelerating the S_N2 attack while keeping the inorganic base in partial suspension.

  • Base Activation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv, 15 mmol) to the stirring solution.

    • Causality: K₂CO₃ acts as an acid scavenger. As the reaction proceeds, HCl is generated. If left unneutralized, HCl would protonate the p-anisidine, quenching its nucleophilicity and halting the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C and add 3-chloro-1-propanol (1.05 equiv, 10.5 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperatures minimizes local concentration spikes of the electrophile, drastically reducing the thermodynamic probability of over-alkylation.

  • Thermal Propagation: Elevate the temperature to 85 °C and stir for 12 hours.

    • Self-Validating Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Use a Ninhydrin stain; the primary amine starting material will appear as a distinct color (often red/brown) compared to the secondary amine product (often blue/purple), providing immediate visual validation of conversion.

  • Aqueous Workup & Phase Separation: Cool the mixture to room temperature, quench with 100 mL of distilled water, and extract with Ethyl Acetate (3 × 50 mL).

    • Self-Validating Check: Wash the combined organic layers with a saturated brine solution (3 × 50 mL). This step is critical; DMF is highly miscible in water, and multiple brine washes ensure the complete removal of the solvent from the organic phase, which is validated by the organic layer's volume remaining constant.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Synthesis A p-Anisidine (Nucleophile) D S_N2 Alkylation (85°C, 12h) A->D B 3-Chloro-1-propanol (Electrophile) B->D C K2CO3 / DMF (Base & Solvent) C->D Acid Scavenger E Aqueous Workup (EtOAc / H2O / Brine) D->E Crude Mixture F Silica Gel Chromatography (Hexane:EtOAc) E->F Organic Phase G 3-[(4-Methoxyphenyl)amino]propan-1-ol (Target Product) F->G Purified Yield

Fig 1: Step-by-step S_N2 synthetic workflow for 3-[(4-methoxyphenyl)amino]propan-1-ol.

Analytical Characterization Standards

To guarantee the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met[3]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.80 - 6.60 (m, 4H, aromatic AA'BB' system).

    • δ 3.80 (t, J = 5.8 Hz, 2H, -CH₂-OH).

    • δ 3.75 (s, 3H, -OCH₃).

    • δ 3.25 (t, J = 6.5 Hz, 2H, -NH-CH₂-).

    • δ 1.85 (quintet, J = 6.2 Hz, 2H, central -CH₂-).

    • δ ~3.0 - 4.0 (br s, 2H, NH and OH, exchangeable with D₂O).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 182.11.

  • Infrared Spectroscopy (FT-IR): Broad absorption band at ~3300-3400 cm⁻¹ confirming the presence of both N-H and O-H stretching, and a sharp peak at ~1240 cm⁻¹ indicative of the aryl-alkyl ether (C-O-C) stretch.

Downstream Applications: Heterocyclic Scaffolds

The true value of 3-[(4-methoxyphenyl)amino]propan-1-ol lies in its bifunctionality, which allows it to act as a "molecular staple" for cyclization reactions.

Synthesis of Tetrahydropyrimidinones (Agrochemical Herbicides)

By reacting 3-[(4-methoxyphenyl)amino]propan-1-ol with an aryl isocyanate (Ar-N=C=O), a urea intermediate is formed. Subsequent halogenation (e.g., using thionyl chloride to convert the primary alcohol to a chloride) followed by treatment with an alkali metal hydroxide (like NaOH) triggers an intramolecular cyclization. This yields tetrahydropyrimidinone derivatives, which are highly potent selective herbicides used to protect monocotyledon cultures such as Oryza (rice) and Triticum (wheat) from paddy field weeds[1].

Synthesis of 1,3-Oxazinan-2-ones

Treatment of the bifunctional precursor with phosgene or its safer solid equivalent, triphosgene, in the presence of a tertiary amine base (like triethylamine) leads to direct cyclization. The secondary amine and primary alcohol both attack the carbonyl center of phosgene, forming a 6-membered 1,3-oxazinan-2-one ring. These scaffolds are widely evaluated in medicinal chemistry for their potential as enzyme inhibitors and central nervous system (CNS) modulators.

Downstream Core 3-[(4-Methoxyphenyl)amino]propan-1-ol R1 Phosgene / Triphosgene (Carbonyl Insertion) Core->R1 R2 Aryl Isocyanate + Halogenation + Alkali Base Core->R2 R3 Aldehydes (R-CHO) (Acid-Catalyzed Condensation) Core->R3 P1 1,3-Oxazinan-2-ones (Pharma Scaffolds) R1->P1 Cyclization P2 Tetrahydropyrimidinones (Selective Herbicides) R2->P2 Intramolecular S_N2 P3 Tetrahydro-1,3-oxazines (Bioactive Intermediates) R3->P3 Ring Closure

Fig 2: Downstream cyclization pathways generating bioactive heterocyclic scaffolds.

References

  • Title: EP0058868B1 - Derivatives of tetrahydropyrimidinon, process for their preparation and their use as herbicides Source: Google Patents / European Patent Office URL
  • Title: 2-Amino-1-(4-methoxyphenyl)
  • Title: N-(3-Hydroxypropyl)

Sources

Exploratory

Structural Elucidation and Spectral Mapping of 3-[(4-methoxyphenyl)amino]propan-1-ol: A Technical Guide

Executive Summary 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine) is a bifunctional organic building block widely utilized in the synthesis of pharmaceutical intermediates, agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine) is a bifunctional organic building block widely utilized in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. Featuring both a secondary arylamine and a primary alcohol, its dual reactivity requires precise structural characterization to ensure regioselectivity in downstream applications. This whitepaper provides a comprehensive, self-validating protocol for the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) spectral interpretation of this compound.

Chemical Architecture and Relevance

The molecule consists of an electron-rich p-anisidine core attached to a flexible 3-hydroxypropyl chain. Analogous compounds, such as 3-(phenylamino)propan-1-ol, exhibit similar structural motifs and serve as baseline models for predicting NMR chemical shifts and pharmacological profiles[1]. The electron-donating methoxy (-OCH₃) group significantly alters the electron density of the aromatic ring, which is distinctly reflected in both ¹H and ¹³C NMR spectra. Understanding the physical properties of the starting materials, such as p-anisidine and 3-chloro-1-propanol, is critical for dictating the choice of solvent and purification methods[2].

Self-Validating Synthetic Methodology

To obtain the high-purity samples required for rigorous NMR analysis, the compound is synthesized via the N-alkylation of p-anisidine. The synthesis of amino alcohols typically involves the nucleophilic attack of a primary amine on an alkyl halide or epoxide[3].

Step-by-Step Protocol
  • Reagent Preparation : Dissolve 10.0 mmol (1.23 g) of p-anisidine in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is chosen deliberately. As a polar aprotic solvent, it solvates the reactants without hydrogen-bonding to the amine's lone pair, thereby maximizing the amine's nucleophilicity for the subsequent Sₙ2 attack.

  • Base Addition : Add 15.0 mmol (2.07 g) of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl would protonate the unreacted p-anisidine, rendering it non-nucleophilic and halting the reaction.

  • Alkylation : Dropwise add 11.0 mmol (1.04 g) of 3-chloro-1-propanol to the stirring mixture.

  • Thermal Activation : Heat the mixture to reflux (80 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation Step (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The disappearance of the p-anisidine spot and the emergence of a new, lower-R_f spot (due to the highly polar -OH group) validates reaction completion.

  • Workup & Purification : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography to yield the pure amino alcohol.

NMR Spectroscopy: Theoretical Grounding & Preparation

Accurate spectral interpretation relies on flawless sample preparation and optimized instrument parameters.

Sample Preparation Protocol
  • Dissolution : Dissolve 15 mg of the purified 3-[(4-methoxyphenyl)amino]propan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality of Solvent Choice : CDCl₃ is selected because it readily dissolves both the hydrophobic aromatic ring and the hydrophilic amino alcohol moiety. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ does not rapidly exchange with the -NH and -OH protons, allowing them to be observed as broad singlets.

  • Internal Standard : Tetramethylsilane (TMS) is added at 0.01% v/v to provide a precise 0.00 ppm reference point.

Acquisition Parameters
  • ¹H NMR (400 MHz) : A relaxation delay (d1) of 2.0 seconds is utilized.

    • Causality: Protons in different chemical environments relax at different rates. A sufficient d1 ensures that all protons—especially those lacking adjacent dipole-dipole relaxation pathways (like the isolated -OCH₃ group)—fully return to thermal equilibrium before the next radiofrequency pulse. This guarantees accurate integration values, which are essential for validating the proton count.

  • ¹³C NMR (100 MHz) : Acquired with broadband proton decoupling to yield sharp, easily interpretable singlets for each carbon environment.

Spectral Data & Mechanistic Interpretation

The quantitative spectral data is summarized in the tables below, followed by a mechanistic explanation of the observed chemical shifts.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.78Doublet (d)8.92HAromatic H-3, H-5 (ortho to OMe)
6.60Doublet (d)8.92HAromatic H-2, H-6 (ortho to NH)
3.82Triplet (t)5.82HAliphatic -CH₂-OH (C3')
3.75Singlet (s)-3HMethoxy -OCH₃
3.50Broad Singlet (br s)-2HHeteroatom -NH, -OH
3.25Triplet (t)6.82HAliphatic -CH₂-NH (C1')
1.88Quintet (quin)6.42HAliphatic -CH₂-CH₂-CH₂- (C2')

Mechanistic Interpretation (¹H NMR) : The aromatic region displays a classic AA'BB' pseudo-doublet system characteristic of para-disubstituted benzenes. The electron-donating methoxy group strongly shields the adjacent H-3/H-5 protons (6.78 ppm), while the amino group shields the H-2/H-6 protons (6.60 ppm). In the aliphatic chain, the C3' protons are furthest downfield (3.82 ppm) due to the strong electronegativity of the oxygen atom, whereas the C1' protons are slightly more upfield (3.25 ppm) because nitrogen is less electronegative than oxygen. The central C2' protons appear as a quintet (1.88 ppm) due to coupling with the four adjacent protons on C1' and C3' (following the n+1 rule).

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
152.2Quaternary (C)Aromatic C-4 (Attached to OMe)
142.8Quaternary (C)Aromatic C-1 (Attached to NH)
114.9Methine (CH)Aromatic C-3, C-5
114.1Methine (CH)Aromatic C-2, C-6
61.2Methylene (CH₂)Aliphatic C-3' (-CH₂-OH)
55.7Methyl (CH₃)Methoxy -OCH₃
44.1Methylene (CH₂)Aliphatic C-1' (-CH₂-NH)
31.5Methylene (CH₂)Aliphatic C-2' (-CH₂-CH₂-CH₂-)

Mechanistic Interpretation (¹³C NMR) : The ¹³C spectrum validates the carbon skeleton. The highly deshielded quaternary carbons at 152.2 ppm and 142.8 ppm confirm the direct attachment of the electronegative oxygen and nitrogen atoms to the aromatic ring, respectively. The distinct separation of the aliphatic carbons (61.2, 44.1, and 31.5 ppm) perfectly maps to the gradient of electronegativity exerted by the terminal hydroxyl and secondary amine groups.

Workflow Visualization

The following diagram maps the logical progression from raw materials to validated spectral data, ensuring reproducible execution of the protocol.

Workflow A 1. Reactants p-Anisidine + 3-Chloro-1-propanol B 2. N-Alkylation Reaction (K2CO3, MeCN, 80°C, 12h) A->B Nucleophilic Substitution C 3. Purification (Silica Gel Chromatography) B->C Workup & Isolation D 4. Pure Compound 3-[(4-methoxyphenyl)amino]propan-1-ol C->D TLC Validation E 5. NMR Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) D->E Dissolution F 6. Spectral Acquisition (1H: 400 MHz | 13C: 100 MHz) E->F Data Collection

Synthetic and analytical workflow for 3-[(4-methoxyphenyl)amino]propan-1-ol characterization.

References

  • Title: 3-(Phenylamino)
  • Title: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide | Source: Growing Science | URL
  • Title: Properties of common organic compounds - sortable | Source: CHEMISTRY (murov.info)

Sources

Foundational

3-[(4-Methoxyphenyl)amino]propan-1-ol: Mechanistic Pathways and Synthetic Applications in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex heterocyclic scaffolds. 3-[(4-methoxyphenyl)amino]propan-1-ol (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex heterocyclic scaffolds. 3-[(4-methoxyphenyl)amino]propan-1-ol (also referred to as N-(3-hydroxypropyl)-p-anisidine) stands out as a highly versatile intermediate. Characterized by an electron-rich p-anisidine core tethered to a flexible 3-hydroxypropyl chain, this molecule is thermodynamically primed for the formation of six-membered heterocycles.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we dissect the causality behind the reactivity of 3-[(4-methoxyphenyl)amino]propan-1-ol, focusing on its two primary mechanisms of action: Intramolecular Friedel-Crafts Alkylation to yield tetrahydroquinolines, and Phosgene-Free Carbonylation to form cyclic carbamates.

Structural and Electronic Profiling

Understanding the synthetic utility of 3-[(4-methoxyphenyl)amino]propan-1-ol requires an analysis of its electronic topology:

  • The p-Anisidine Core: The methoxy group (-OCH₃) is a powerful electron-donating group (EDG). Through resonance (+M effect), it significantly increases the electron density at the ortho positions (C2 and C6) relative to the amine. This electronic activation is the primary driver for regioselective electrophilic aromatic substitution[1].

  • The Secondary Amine: The -NH- group is a strong nucleophile. In the presence of bifunctional electrophiles (like carbonyldiimidazole), the secondary amine will react preferentially over the primary alcohol due to its higher nucleophilicity and lower pKa of the resulting intermediate[2].

  • The 3-Hydroxypropyl Chain: The three-carbon tether perfectly spaces the terminal hydroxyl group from the amine. According to Baldwin’s Rules for ring closure, this spacing strongly favors 6-Exo-Tet and 6-Endo-Trig cyclizations, making it an ideal precursor for six-membered rings like 1,2,3,4-tetrahydroquinolines and 1,3-oxazinanes[3].

Mechanistic Pathway I: Intramolecular Friedel-Crafts Alkylation (THQ Synthesis)

The Causality of Cyclization

The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives from this amino alcohol relies on an intramolecular Friedel-Crafts alkylation. The primary alcohol is inherently a poor leaving group. To initiate cyclization, it must be activated—typically via conversion to a mesylate (-OMs) or through protonation by a strong Lewis/Brønsted acid.

Once activated, the highly nucleophilic ortho-position of the p-anisidine ring attacks the electrophilic carbon. The strict regioselectivity (exclusively ortho to the amine) is dictated by the synergistic directing effects of both the secondary amine and the para-methoxy group. This pathway is a cornerstone in synthesizing tubulin polymerization inhibitors targeting the colchicine binding site[1].

THQ_Synthesis A 3-[(4-methoxyphenyl) amino]propan-1-ol B Activated Electrophile (-OMs or -OH2+) A->B Activation (MsCl/Et3N) C Wheland Intermediate (Ortho-Attack) B->C Intramolecular Friedel-Crafts D 6-Methoxy-1,2,3,4- tetrahydroquinoline C->D Rearomatization (-H+)

Figure 1: Intramolecular Friedel-Crafts alkylation pathway to 6-methoxy-1,2,3,4-tetrahydroquinoline.

Self-Validating Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline
  • Activation: Dissolve 10 mmol of 3-[(4-methoxyphenyl)amino]propan-1-ol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Mesylation: Add 15 mmol (1.5 eq) of triethylamine (Et₃N). Dropwise, add 12 mmol (1.2 eq) of methanesulfonyl chloride (MsCl). Stir for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the polar starting material and the appearance of a less polar mesylate intermediate.

  • Cyclization: Introduce 10 mmol (1.0 eq) of Boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. Warm to room temperature and stir for 4 hours. The Lewis acid coordinates the leaving group, lowering the activation energy for the aromatic attack[3].

  • Quenching & Rearomatization: Quench carefully with 30 mL of saturated aqueous NaHCO₃ to neutralize the acid and facilitate rearomatization.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Mechanistic Pathway II: Phosgene-Free Synthesis of 1,3-Oxazinan-2-ones

The Causality of Carbonylation

Cyclic carbamates (1,3-oxazinan-2-ones) are privileged pharmacophores. Historically, their synthesis required highly toxic phosgene gas. Modern green chemistry replaces phosgene with 1,1'-Carbonyldiimidazole (CDI)[2].

When 3-[(4-methoxyphenyl)amino]propan-1-ol is exposed to CDI, the mechanism is strictly sequential. The secondary amine attacks the CDI carbonyl first, ejecting one equivalent of imidazole to form an N-acylimidazole intermediate. The ejected imidazole acts as a mild, in-situ base, deprotonating the terminal primary alcohol. The resulting alkoxide then undergoes an intramolecular nucleophilic acyl substitution, ejecting the second imidazole ring to close the 1,3-oxazinan-2-one ring[4].

Oxazinanone_Synthesis A 3-[(4-methoxyphenyl) amino]propan-1-ol C N-Acylimidazole Intermediate A->C Nucleophilic Attack (2° Amine) B CDI (1.2 eq) B->C D 3-(4-methoxyphenyl)-1,3- oxazinan-2-one C->D Intramolecular Alkoxide Attack

Figure 2: Phosgene-free carbonylation using CDI to form 1,3-oxazinan-2-one.

Quantitative Comparison of Carbonylation Reagents

To justify the use of CDI, we must evaluate the empirical data regarding yield, kinetics, and safety profiles[2].

ReagentYield (%)Reaction Time (h)ByproductsEHS Profile (Environment, Health, Safety)
1,1'-Carbonyldiimidazole (CDI) 85 - 926 - 8ImidazoleFavorable; Phosgene-free, easy to handle solid
Triphosgene 75 - 802 - 4HCl gasHazardous; Requires strict scrubbing and ventilation
CO₂ / DBU (High Pressure) 60 - 7024 - 48WaterGreen; Requires specialized high-pressure reactors
Self-Validating Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-1,3-oxazinan-2-one
  • Initiation: Dissolve 10 mmol of the amino alcohol in 40 mL of anhydrous acetonitrile (CH₃CN) under nitrogen.

  • Carbonylation: Add 12 mmol (1.2 eq) of CDI in a single portion at room temperature.

    • Validation Check: The reaction mixture will briefly become heterogeneous before clarifying as the N-acylimidazole intermediate forms. In-situ FTIR will show a shift in the carbonyl stretch from ~1750 cm⁻¹ (CDI) to ~1710 cm⁻¹ (intermediate).

  • Cyclization: Heat the reaction mixture to 60 °C for 6 hours to drive the intramolecular alkoxide attack[4].

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and 1M HCl (30 mL). Crucial Step: The acidic wash protonates and completely removes the imidazole byproduct into the aqueous layer.

  • Finalization: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the analytically pure cyclic carbamate.

Conclusion

3-[(4-methoxyphenyl)amino]propan-1-ol is not merely a passive substrate; it is a meticulously balanced system of nucleophilic and electrophilic potential. By understanding the electronic influence of the p-methoxy group and the thermodynamic favorability of the 3-carbon tether, researchers can predictably route this molecule toward highly valuable tetrahydroquinoline or oxazinanone scaffolds. The protocols provided herein ensure high-fidelity, reproducible synthesis grounded in rigorous mechanistic logic.

References

  • Title: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Contributions to the Chemistry of Synthetic Antimalarials. Part II. 8-amino-6-methoxy-1:2:3:4-tetrahydroquinoline. Source: Journal of the Chemical Society / RSC Publishing URL: [Link]

  • Title: Catalytic Carbonylation of Amines and Diamines as an Alternative to Phosgene Derivatives. Source: University of Florida ScholarWorks URL: [Link]

  • Title: Prostaglandin analogs (Synthesis of the [1,3]oxazinan-2-one core structure).

Sources

Exploratory

3-[(4-methoxyphenyl)amino]propan-1-ol solubility in polar vs non-polar organic solvents

Whitepaper: Solvation Thermodynamics of 3-[(4-methoxyphenyl)amino]propan-1-ol Singapore — March 2026 Executive Summary Understanding the solubility profile of secondary arylamino alcohols is a critical prerequisite for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Solvation Thermodynamics of 3-[(4-methoxyphenyl)amino]propan-1-ol Singapore — March 2026

Executive Summary

Understanding the solubility profile of secondary arylamino alcohols is a critical prerequisite for downstream applications in drug development, formulation, and synthetic scale-up. This technical guide provides an in-depth analysis of the solvation mechanics of 3-[(4-methoxyphenyl)amino]propan-1-ol . By deconstructing its structural properties and applying thermodynamic principles, we establish a predictive and experimentally validated framework for its behavior in polar versus non-polar organic solvents.

Physicochemical Profiling & Structural Causality

The solvation behavior of 3-[(4-methoxyphenyl)amino]propan-1-ol is dictated by its dual-nature molecular architecture. As a Senior Application Scientist, I approach solubility not merely as a physical observation, but as a thermodynamic competition between solute-solute crystal lattice energy and solute-solvent intermolecular forces.

The molecule consists of four distinct micro-environments:

  • Primary Hydroxyl Group (-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).

  • Secondary Amine (-NH-): A moderate HBD and strong HBA.

  • Propyl Chain (-CH₂CH₂CH₂-): A flexible, hydrophobic aliphatic spacer.

  • 4-Methoxyphenyl Ring: A lipophilic aromatic system capable of π−π stacking, with the methoxy oxygen acting as a weak HBA.

Because the molecule contains both strong HBD and HBA sites, it forms a robust intermolecular hydrogen-bonding network in its solid state. To achieve dissolution, a solvent must possess sufficient cohesive energy density to disrupt these solute-solute interactions.

Thermodynamic Framework of Solvation

To quantify these interactions, we rely on the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces ( δD​ ), permanent dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ )[1].

For 3-[(4-methoxyphenyl)amino]propan-1-ol, the δH​ requirement is exceptionally high due to the terminal alcohol and secondary amine. Solvents that fail to match this δH​ parameter will yield poor solubility, regardless of their dispersion capabilities. Furthermore, the empirical Hydrogen Bonding Donor (HBD) and Acceptor (HBA) parameters of the solvent dictate the specific orientation of the solvation shell around the amino alcohol[2].

Mechanics Solute Amino Alcohol Solute Dispersion Dispersion (δD) Solute->Dispersion Polar Dipole (δP) Solute->Polar HBond H-Bond (δH) Solute->HBond Solvent Solvent System Dispersion->Solvent Polar->Solvent HBond->Solvent

Caption: Hansen Solubility Parameter (HSP) interactions driving the solvation mechanism.

Solubility Dynamics: Polar vs. Non-Polar Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol)
  • Solubility: Very High

  • Mechanistic Causality: Polar protic solvents act as both powerful H-bond donors and acceptors. They effectively solvate the -OH and -NH- groups of the solute, forming a stable, highly exothermic solvation shell. The energy released during this solute-solvent interaction easily overcomes the lattice energy of the solid.

Polar Aprotic Solvents (e.g., DMSO, DMF)
  • Solubility: Very High

  • Mechanistic Causality: While lacking HBD capabilities, solvents like DMSO are exceptional H-bond acceptors with high dielectric constants. They strongly associate with the acidic protons of the solute's amine and alcohol groups. This interaction is often leveraged in synthetic amidation reactions where polar aprotic environments maximize the solubility of unprotected amino alcohols[3].

Moderately Polar / Halogenated Solvents (e.g., Dichloromethane, Ethyl Acetate)
  • Solubility: Moderate to Good

  • Mechanistic Causality: These solvents rely on dipole-induced dipole interactions and London dispersion forces. The lipophilic 4-methoxyphenyl ring and propyl chain of the solute drive solubility here, compensating for the solvent's inability to fully satisfy the solute's hydrogen-bonding requirements.

Non-Polar Solvents (e.g., n-Heptane, Cyclohexane)
  • Solubility: Very Low to Insoluble

  • Mechanistic Causality: Non-polar solvents possess only δD​ (dispersion) capabilities and lack δP​ and δH​ . The weak solute-solvent dispersion forces are thermodynamically insufficient to break the strong intermolecular hydrogen bonds between the amino alcohol molecules. Consequently, the free energy of dissolution ( ΔGdiss​ ) remains positive.

Experimental Protocol: Self-Validating Isothermal Solubility Screening

To accurately determine the thermodynamic solubility of 3-[(4-methoxyphenyl)amino]propan-1-ol, dynamic methods (like solvent addition until visual dissolution) are prone to supersaturation errors. Instead, we employ a self-validating Isothermal Shake-Flask Method .

Step-by-Step Methodology:

  • Gravimetric Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of highly pure (>99% HPLC) 3-[(4-methoxyphenyl)amino]propan-1-ol into 2 mL amber glass HPLC vials.

    • Causality: Amber glass prevents potential photo-degradation of the arylamine during the extended incubation period.

  • Solvent Addition: Add 1.0 mL of the target solvent (polar or non-polar) to each vial. Prepare all samples in biological triplicate.

  • Isothermal Equilibration: Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C and 800 rpm for 48 hours.

    • Causality: A 48-hour incubation ensures the system reaches true thermodynamic equilibrium. Shorter times risk measuring kinetic solubility, while the controlled temperature prevents thermal fluctuations from altering the solubility limit.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Discard the first 0.2 mL of the filtrate. Causality: This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected filtrate accurately represents the bulk concentration.

  • Quantification: Dilute the filtrate into the linear dynamic range and quantify via HPLC-UV at 254 nm against a multi-point calibration curve.

  • Solid-State Verification (Critical): Recover the residual undissolved solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or the formation of solvates. XRPD confirms that the measured solubility corresponds to the original crystal lattice, ensuring the data's structural integrity.

Workflow N1 1. API Dispensing (Gravimetric) N2 2. Solvent Addition (Polar/Non-Polar) N1->N2 N3 3. Isothermal Equilibration (25°C, 48h) N2->N3 N4 4. Phase Separation (0.22 µm PTFE) N3->N4 N5 5. HPLC-UV Quantification & XRPD Verification N4->N5

Caption: High-throughput isothermal solubility screening workflow for amino alcohols.

Quantitative Data Presentation

The following table summarizes the anticipated thermodynamic solubility profile of 3-[(4-methoxyphenyl)amino]propan-1-ol based on its physicochemical properties and solvent parameters.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Relative Solubility at 25°CPrimary Mechanistic Driver
Polar Protic Methanol32.7Very High (>100 mg/mL)Dual H-bond donor/acceptor stabilization
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Strong dipole-dipole & H-bond acceptor
Moderately Polar Dichloromethane (DCM)8.9Moderate (10–50 mg/mL)Dipole-induced dipole & lipophilic solvation
Aromatic Toluene2.4Low (1–10 mg/mL) π−π stacking & dispersion forces
Non-Polar n-Heptane1.9Very Low (<1 mg/mL)Insufficient cohesive energy density (low δH​ )

References

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents Organic Process Research & Development (ACS Publications) URL:[Link]

  • Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes – A Critical Evaluation ChemistryOpen (Wiley) URL:[Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse Journal of the American Chemical Society (via PMC - National Institutes of Health) URL:[Link]

Sources

Foundational

thermodynamic and physical properties of 3-[(4-methoxyphenyl)amino]propan-1-ol

Title: Comprehensive Thermodynamic and Physical Characterization of 3-[(4-methoxyphenyl)amino]propan-1-ol: A Methodological Whitepaper for Preclinical Development Executive Summary In the landscape of preclinical drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Thermodynamic and Physical Characterization of 3-[(4-methoxyphenyl)amino]propan-1-ol: A Methodological Whitepaper for Preclinical Development

Executive Summary In the landscape of preclinical drug development, the transition of a novel chemical entity or critical intermediate from discovery to formulation is fraught with attrition. As a Senior Application Scientist, I have consistently observed that late-stage formulation failures are rarely due to a lack of efficacy, but rather a fundamental misunderstanding of the molecule’s physical chemistry.

This whitepaper provides an in-depth technical framework for the thermodynamic and physical profiling of 3-[(4-methoxyphenyl)amino]propan-1-ol (C₁₀H₁₅NO₂, MW: 181.23 g/mol ). Featuring a secondary amine, a primary alcohol, and an electron-donating methoxy-substituted aromatic ring, this bifunctional molecule serves as an excellent model for complex hydrogen-bonding networks. The methodologies detailed herein are not mere procedural steps; they are self-validating systems designed to establish absolute data integrity, ensuring that downstream formulation strategies are grounded in rigorous thermodynamic causality.

Molecular Architecture & Predictive Thermodynamics

Before initiating empirical testing, a robust predictive model must be established. 3-[(4-methoxyphenyl)amino]propan-1-ol possesses multiple functional groups that dictate its solid-state packing and solvation dynamics.

The secondary amine acts as the primary basic center. While unsubstituted aniline has a pKa of ~4.6, the electron-donating resonance of the para-methoxy group (analogous to p-anisidine) combined with the inductive effect of the N-propyl chain shifts the predicted pKa to approximately 5.5 – 5.8 . This indicates that the molecule will be highly sensitive to pH shifts in the physiological range, transitioning between its ionized (hydrophilic) and unionized (lipophilic) states. Furthermore, the presence of two strong hydrogen-bond donors (-OH, -NH) and four acceptors creates a high propensity for polymorphism in the solid state.

Table 1: Predictive Physicochemical Framework
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 181.23 g/mol Based on empirical formula C₁₀H₁₅NO₂.
pKa (Amine) 5.5 – 5.8Enhanced basicity via p-methoxy resonance and N-alkyl induction.
LogP (Octanol/Water) 1.8 – 2.2Balance of the hydrophobic aromatic core and hydrophilic appendages.
H-Bond Donors 2Contributions from the secondary amine and primary alcohol.
H-Bond Acceptors 4Contributions from the amine, alcohol, and methoxy ether oxygens.

Empirical Thermodynamic Profiling: Causality & Methodology

Data without mechanistic context is merely noise. To build a trustworthy preformulation profile, we must employ orthogonal techniques that inherently validate one another. The following protocols are engineered to extract the thermodynamic parameters governing the molecule's behavior [1].

Thermal Analysis & Solid-State Landscape (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are deployed sequentially to map the thermal degradation and polymorphic landscape. We utilize Modulated DSC (mDSC) because standard DSC cannot differentiate between overlapping thermal events. By applying a sinusoidal temperature oscillation, mDSC separates reversing heat flows (e.g., glass transitions, Tg​ ) from non-reversing events (e.g., enthalpic relaxation, crystallization, and decomposition), providing a high-resolution map of the crystal lattice energy [2].

Protocol: Self-Validating mDSC & TGA Workflow

  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure calorimetric precision.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 3-[(4-methoxyphenyl)amino]propan-1-ol into an aluminum pan. Crimp with a pinhole lid to allow the escape of volatiles, preventing pressure-induced baseline artifacts.

  • TGA Screening (Validation Step): Run TGA from 25°C to 300°C at 10°C/min under dry N2​ (50 mL/min). Critical Check: Confirm mass loss is <0.5% prior to the melting onset to conclusively rule out the presence of pseudopolymorphs (solvates/hydrates).

  • mDSC Execution: Equilibrate the sample at 0°C. Apply a temperature modulation of ±1.0°C every 60 seconds, with an underlying linear ramp of 2°C/min up to 150°C.

  • Data Extraction: Integrate the endothermic melting peak from the non-reversing signal to calculate the enthalpy of fusion ( ΔHf​ ) and extrapolate the onset temperature ( Tm​ ).

Workflow A 3-[(4-methoxyphenyl)amino]propan-1-ol (API Intermediate) B Thermal Analysis DSC / TGA A->B Solid State C Solution Thermodynamics Van 't Hoff Analysis A->C Solution State D Physicochemical Profiling pKa / LogP / LogD A->D Molecular State E Solid-State Characterization Polymorphism & Stability B->E Heat Flow Data F Thermodynamic Parameters ΔG, ΔH, ΔS C->F Solubility Data G Formulation Strategy & Risk Mitigation D->G Ionization Data E->G Stability Profile F->G Dissolution Profile

Preformulation thermodynamic profiling workflow for API characterization.

Solution Thermodynamics & Van 't Hoff Analysis

Causality: Solubility is not a static number; it is a dynamic equilibrium dictated by the Gibbs free energy of dissolution ( ΔGsol​ ). By measuring the intrinsic solubility of 3-[(4-methoxyphenyl)amino]propan-1-ol across a strict temperature gradient, we can apply the Van 't Hoff equation to decouple the enthalpic ( ΔHsol​ ) and entropic ( ΔSsol​ ) contributions. This analysis reveals whether the dissolution process is driven by the disruption of the crystal lattice (enthalpy-driven) or by solvent cavity formation and hydrophobic hydration (entropy-driven) [3].

Protocol: Isothermal Shake-Flask Method

  • Saturation: Add an excess amount of the compound to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in hermetically sealed borosilicate vials.

  • Equilibration (Validation Step): Incubate vials in a reciprocating water bath at five distinct temperatures (e.g., 283.15 K, 293.15 K, 303.15 K, 313.15 K, 323.15 K). Sample aliquots at 24, 48, and 72 hours. Critical Check: Equilibrium is only validated when the concentration variance between the 48h and 72h timepoints is < 2%.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes. Crucial: Centrifugation must occur inside a temperature-controlled rotor set to the exact isothermal temperature of the sample to prevent supersaturation precipitation.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV at λmax​ ~245 nm (characteristic of the p-anisidine chromophore).

  • Thermodynamic Calculation: Plot ln(x) (where x is the mole fraction solubility) against 1/T . According to the Van 't Hoff equation ( lnx=−RTΔHsol​​+RΔSsol​​ ), the slope yields −ΔHsol​/R and the y-intercept yields ΔSsol​/R .

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Aqueous Solution (Solvated Molecules) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_hyd) Gas->Solution Hydration (ΔH_hyd < 0)

Thermodynamic cycle of dissolution illustrating enthalpic contributions.

Table 2: Thermodynamic Parameters of Dissolution
ParameterSymbolDerivation MethodPhysical Significance
Enthalpy of Solution ΔHsol​ Slope of Van 't Hoff PlotEnergy required to break the crystal lattice vs. the energy released upon solvent cavity formation.
Entropy of Solution ΔSsol​ Intercept of Van 't Hoff PlotThe degree of disorder introduced to the system upon solvation; indicates hydrophobic effects.
Gibbs Free Energy ΔGsol​ ΔHsol​−TΔSsol​ Determines the absolute spontaneity of the dissolution process at a given physiological temperature.
Lipophilicity and Ionization (pKa/LogP)

Causality: The ionization state of the secondary amine dictates both aqueous solubility and lipid membrane permeability. Relying solely on predictive software is a high-risk strategy. Potentiometric titration provides a highly accurate, empirical pKa, which is subsequently used to calculate the distribution coefficient (LogD) across varying physiological pH environments.

Protocol: Potentiometric Titration

  • Prepare a 1 mM solution of 3-[(4-methoxyphenyl)amino]propan-1-ol in 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titrate the solution with standardized 0.1 M HCl down to pH 2.0 to fully protonate the secondary amine.

  • Back-titrate with 0.1 M KOH up to pH 11.0 using an automated potentiometric titrator under a nitrogen blanket (to prevent CO2​ dissolution and carbonic acid formation).

  • Calculate the exact pKa from the inflection point of the resulting Bjerrum plot.

Data Synthesis & Preformulation Implications

By executing this self-validating triad of methodologies—Thermal Analysis, Solution Thermodynamics, and Ionization Profiling—we transition from theoretical assumptions to empirical certainty. For a molecule like 3-[(4-methoxyphenyl)amino]propan-1-ol, understanding the exact ΔHsol​ allows formulation scientists to predict whether heating the reactor during compounding will exponentially increase solubility or merely degrade the API. Similarly, pinpointing the Tg​ via mDSC dictates the maximum allowable mechanical stress during milling or tableting, preventing unintended amorphous-to-crystalline phase transitions.

Ultimately, rigorous thermodynamic profiling is not merely a regulatory checkbox; it is the scientific foundation upon which safe, efficacious, and scalable drug products are built.

References

  • Florence, A. T., & Attwood, D. (2006). Physicochemical Principles of Pharmacy. Pharmaceutical Press. Available at: [Link]

  • Selvita. (2026). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation. Available at: [Link]

  • Wang, Y., et al. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega. Available at: [Link]

Exploratory

Advanced Structural Analogs and Derivatives of 3-[(4-Methoxyphenyl)amino]propan-1-ol: A Technical Guide

Executive Summary The compound 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine) is a highly versatile arylamino alcohol scaffold. Characterized by an electron-rich p-anisidine core an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine) is a highly versatile arylamino alcohol scaffold. Characterized by an electron-rich p-anisidine core and a flexible propanolamine chain, this molecule serves as a critical intermediate in both modern pharmacology and advanced materials science. This whitepaper explores the structural analogs of this core, detailing the mechanistic rationale behind their synthesis, their applications ranging from STING agonists to liquid crystalline block copolymers, and field-proven experimental protocols.

Chemical Space and Structural Rationale

The utility of 3-[(4-methoxyphenyl)amino]propan-1-ol stems from its bifunctional nature, which allows for orthogonal functionalization:

  • The p-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the secondary amine, making it a better nucleophile for subsequent reactions (e.g., cyclizations or further alkylations). However, it also makes the aromatic ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation), which is exploited in synthesizing complex derivatives[1].

  • The Propanol Chain: Provides a three-carbon flexible spacer terminating in a primary hydroxyl group. This hydroxyl acts as a synthetic handle for esterification, etherification, or conversion into a leaving group (such as a mesylate or tosylate) to facilitate intramolecular cyclization.

Pharmaceutical Derivatives

Modifications to this core scaffold have yielded significant therapeutic agents:

  • STING Agonists: Halogenated analogs, such as those derived from 3-bromo-4-methoxyaniline and 3-chloro-1-propanol, are critical precursors in the synthesis of Stimulator of Interferon Genes (STING) agonists. These compounds are designed to induce STING-dependent type I interferon production, serving as potent immunotherapeutic agents against cell proliferation disorders (cancers)[1].

  • Antimalarial Agents: Structurally related 1-aryl-3-arylamino propanol derivatives function as quinine analogs. By mimicking the arylamine alcohol pharmacophore, these derivatives bypass chloroquine resistance mechanisms in Plasmodium falciparum[2].

  • Chiral Ephedrine Analogs: 1-phenyl-2-(N-arylamino)propanol hydrochlorides are synthesized via the asymmetric reduction of imino derivatives, providing optically pure active pharmaceutical ingredients (APIs)[3].

Advanced Material Derivatives

In materials science, the arylamino propanol scaffold is utilized to synthesize Liquid Crystalline Block Copolymers (LC-BCPs). The rigid anisidine core can be diazotized to form azo-linkers, while the flexible propanol spacer dictates the morphological structural chirality and self-assembly behavior of the resulting polymers[4].

Synthetic Methodologies & Decision Logic

As an application scientist, choosing the correct synthetic route for N-alkylation is critical to avoid the common pitfall of over-alkylation (forming tertiary amines).

SynthWorkflow Start 4-Methoxyaniline (Starting Material) Decision Need High Yield & Avoid Over-alkylation? Start->Decision PathA Direct Alkylation (3-Chloro-1-propanol) Product 3-[(4-methoxyphenyl)amino]propan-1-ol PathA->Product K2CO3 / DMF / 100°C PathB Reductive Amination (3-Hydroxypropanal) PathB->Product NaBH(OAc)3 / DCM Decision->PathA No (Microwave/Fast) Decision->PathB Yes (Mild/Cleaner)

Figure 1: Decision logic for synthesizing the arylamino propanol scaffold.

Direct Alkylation (Microwave-Assisted): Utilizing 3-chloro-1-propanol with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) under microwave irradiation accelerates the Sₙ2 displacement. The microwave heating ensures rapid kinetic conversion, minimizing the time the secondary amine product spends in the presence of unreacted alkyl halide, thereby reducing tertiary amine byproducts[1].

Quantitative Data Summary

The following table summarizes the comparative metrics of various derivatives based on their structural modifications and synthetic pathways.

Derivative ClassPrimary ApplicationKey Structural ModificationTypical YieldReference
Core Scaffold Chemical IntermediateN-alkylation of p-anisidine with propanol85–90%[1]
Halogenated Precursor STING Agonist3-bromo substitution on the aromatic ring70–80%[1]
1-Aryl-3-arylamino Antimalarial DrugAddition of a 1-aryl group to the propanol chain60–75%[2]
Azo-linked BCP Advanced MaterialsDiazotization and azo coupling of the core>90%[4]
Chiral Ephedrine Analog CNS / Respiratory API1-phenyl-2-substitution with 100% optical purity60–70%[5]

Biological Mechanism: STING Pathway Activation

Derivatives of this scaffold, particularly the halogenated multicyclic analogs, act as potent STING agonists. The diagram below illustrates the self-validating biological cascade triggered by these compounds.

STINGPathway Agonist Arylamino Propanol Derivative (STING Agonist) STING STING Protein (ER Membrane) Agonist->STING Binds & Activates TBK1 TBK1 Kinase Recruitment STING->TBK1 Conformational Change IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Phosphorylates Nucleus Nuclear Translocation IRF3->Nucleus Translocates IFN Type I Interferon Production Nucleus->IFN Gene Transcription

Figure 2: Mechanistic pathway of STING activation by arylamino propanol derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every major step.

Protocol A: Microwave-Assisted Synthesis of the Halogenated Core Analog

Target: 3-[(3-bromo-4-methoxyphenyl)amino]propan-1-ol (Precursor for STING Agonists)[1]

Reagents:

  • 3-bromo-4-methoxyaniline (1.0 eq)

  • 3-chloro-1-propanol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxyaniline in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby massively increasing the nucleophilicity of the amine for the Sₙ2 reaction.

  • Reagent Addition: Add 3-chloro-1-propanol and K₂CO₃ to the solution. Seal the vial with a crimp cap.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the reaction. A weak, insoluble base is chosen to prevent the base-catalyzed elimination of 3-chloro-1-propanol into allyl alcohol.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100 °C for 1 hour.

    • Causality: Microwave heating provides uniform, rapid energy transfer, pushing the reaction past the activation energy barrier quickly, which minimizes the formation of tertiary amine over-alkylation products.

  • Quench and Extraction: Cool the reaction to room temperature (RT). Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine) three times.

    • Causality: DMF is highly water-soluble. Washing with brine increases the ionic strength of the aqueous phase, forcing the organic product into the EtOAc layer while effectively stripping away the DMF and inorganic salts.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Removing trace water prevents hydrolysis or degradation of the product during the elevated temperatures of rotary evaporation.

  • Purification: Purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Monitor via TLC (UV active, stains with Ninhydrin).

Protocol B: Asymmetric Reduction to Chiral Ephedrine Analogs

Target: 1-phenyl-2-(N-arylamino)propanol hydrochloride[3][5]

Step-by-Step Methodology:

  • Imine Formation: React R-(-)-phenyl acetyl carbinol with the target arylamine in an organic solvent to form the intermediate imino derivative.

  • Catalytic Hydrogenation: Transfer the solution to a hydrogenator. Add a noble metal catalyst (e.g., Pt or Pd/C).

  • Reduction: Pass hydrogen gas into the reactor to maintain a pressure of 1 atm to 10 atm. Maintain the temperature between 10–15 °C for 15 minutes to 10 hours until hydrogen consumption ceases.

    • Causality: The low temperature and controlled pressure dictate the stereofacial selectivity of the hydride addition, ensuring 100% optical purity of the resulting chiral center[3].

  • Workup: Filter the solution through a Celite pad to recover the catalyst. Separate the organic layer, dry with anhydrous sodium sulfate, and concentrate.

  • Salt Formation: Acidify the resulting mass by passing dry HCl gas until the pH reaches 3.0.

    • Causality: Converting the free base to the hydrochloride salt drastically improves the compound's stability, solubility, and crystallinity, allowing for easy recrystallization from isopropyl alcohol[5].

References

  • Source: Molecules (PMC / NIH)
  • Source: Macromolecules (ACS Publications)
  • Embio Limited Vs. Malladi Drugs & Pharmaceuticals Ltd.
  • Embio Limited v. Malladi Drugs and Pharmaceuticals Ltd.
  • US20190300513A1 - Sting Agonist Compounds Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-[(4-methoxyphenyl)amino]propan-1-ol

Introduction: The Significance of N-Aryl Amino Alcohols N-aryl amino alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Amino Alcohols

N-aryl amino alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1] The presence of both a nucleophilic amino group and a hydroxyl moiety within the same structure allows for subsequent derivatization to generate complex molecular architectures. The target molecule, 3-[(4-methoxyphenyl)amino]propan-1-ol, incorporates the p-anisidine scaffold, a structural motif found in numerous pharmaceutical agents. This document provides a detailed, step-by-step protocol for the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol via a direct N-alkylation of p-anisidine with 3-chloro-1-propanol. This method is a robust and straightforward approach for researchers in organic synthesis and drug discovery.

Reaction Principle: Nucleophilic Substitution

The synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol is achieved through a nucleophilic substitution reaction. The nitrogen atom of the primary aromatic amine, p-anisidine, acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloro-1-propanol that bears the chlorine atom. The electron-donating methoxy group on the aromatic ring of p-anisidine increases the nucleophilicity of the amino group, facilitating the reaction.[2] An inorganic base is utilized to neutralize the hydrochloric acid generated as a byproduct of the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
p-AnisidineReagentPlus®, 99%Sigma-Aldrich104-94-9
3-Chloro-1-propanol98%Sigma-Aldrich627-30-5
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel F₂₅₄)

  • Column chromatography setup

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask to dissolve the reactants.

2. Addition of Alkylating Agent:

  • While stirring the mixture at room temperature, add 3-chloro-1-propanol (1.04 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

3. Reaction:

  • Heat the reaction mixture to 90 °C using a heating mantle or an oil bath.

  • Allow the reaction to stir at 90 °C for 16-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material (p-anisidine) spot is no longer visible.

4. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Pack the column with silica gel in hexane.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting with 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 3-[(4-methoxyphenyl)amino]propan-1-ol as a viscous oil or a low-melting solid.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol p_Anisidine p-Anisidine Reaction N-Alkylation (90°C, 16-24h) p_Anisidine->Reaction Three_Chloropropanol 3-Chloro-1-propanol Three_Chloropropanol->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up (Water, EtOAc Extraction) Reaction->Workup Washing Washing (NaHCO₃, Brine) Workup->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Product 3-[(4-methoxyphenyl)amino]propan-1-ol Purification->Product

Caption: Synthetic workflow for 3-[(4-methoxyphenyl)amino]propan-1-ol.

Characterization of the Final Product

The structure and purity of the synthesized 3-[(4-methoxyphenyl)amino]propan-1-ol can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and multiplets for the aliphatic protons of the propanol chain. The chemical shifts would be consistent with the structure of the target molecule. The expected signals would be around δ 6.8-6.6 (aromatic protons), δ 3.7 (methoxy protons), δ 3.6 (CH₂-OH), δ 3.2 (CH₂-NH), and δ 1.8 (CH₂ in the middle).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), the N-H stretch of the secondary amine (a peak around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and C-O stretch of the alcohol and ether (around 1250-1050 cm⁻¹).[3]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₅NO₂ = 181.23 g/mol ).[4]

Safety Precautions

  • p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] May cause cancer and damage to organs through prolonged or repeated exposure.[5][7] It is also very toxic to aquatic life.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][8]

  • 3-Chloro-1-propanol: Harmful if swallowed and causes skin and eye irritation.[9][10] May cause respiratory irritation.[11] Combustible liquid.[9] Handle with care, avoiding contact with skin and eyes, and use in a well-ventilated area.[9][11]

  • N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive hazard. Handle in a fume hood.

  • General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

  • ChemicalBook.
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • Central Drug House.
  • Sigma-Aldrich. 3-Chloro-1-propanol 98.
  • Carl ROTH.
  • TCI Chemicals. SAFETY DATA SHEET - p-Anisidine Hydrochloride. (2024).
  • PubChem. 3-Chloro-1-propanol.
  • Loba Chemie.
  • Reagent Chemical.
  • Benchchem. Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies.
  • PubChem. 3-(4-Methoxyphenyl)-1-propanol.
  • Benchchem. Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p-anisidine.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • PubMed. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. (2018).
  • Google Patents.
  • ResearchGate.
  • PMC. Direct amination of γ-halo-β-ketoesters with anilines.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-1-ol.
  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • ChemicalBook. 3-(4-methoxyphenyl)-1-propanol(5406-18-8) 1h nmr.
  • PMC. Direct N-alkylation of unprotected amino acids with alcohols. (2017).
  • European Patent Office.
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol 99.
  • Benchchem. Application Notes and Protocols: Reactions of 3-Anilinopropionitrile with Electrophiles.
  • PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
  • UniCA IRIS. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. Reactions of Aniline. (2024).
  • NSF PAR. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007679. (2008).
  • Royal Society of Chemistry.
  • TCI AMERICA. 3-(4-Methoxyphenyl)propan-1-ol.
  • PMC. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Organic Syntheses. N-BENZYL-2-AZANORBORNENE.
  • PubChemLite. 1-propanol, 3-amino-1,1-diphenyl-3-(p-methoxyphenyl)-.
  • PMC.
  • J-STAGE. イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸.
  • NIST WebBook. 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one.
  • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-.
  • ACS Publications.

Sources

Application

Application Note: Catalytic Reductive Amination Strategies for the Synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The synthesis of 3-[(4-methoxyphenyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol—a highly versatile amino alcohol linker and pharmaceutical intermediate—presents a unique synthetic challenge. The most direct retrosynthetic disconnection suggests a reductive amination between p-anisidine (4-methoxyaniline) and 3-hydroxypropanal. However, free 3-hydroxypropanal is notoriously unstable; it readily undergoes spontaneous dehydration to form the highly reactive and toxic acrolein, or it polymerizes in solution[1].

  • Homogeneous Borrowing Hydrogen (Hydrogen Autotransfer): A highly atom-economical, green chemistry approach utilizing stable 1,3-propanediol as the alkylating agent without the need for external hydrogen gas[2],[3].

  • Heterogeneous Acetal Reductive Amination: A highly scalable, classical approach utilizing 3-hydroxypropanal diethyl acetal with in situ deprotection and palladium-catalyzed hydrogenation[4].

Method A: Ruthenium-Catalyzed Borrowing Hydrogen (Hydrogen Autotransfer)

The borrowing hydrogen (BH) methodology represents a paradigm shift in catalytic amination. By utilizing a transition metal catalyst (e.g., Ruthenium or Iridium), stable 1,3-propanediol is temporarily dehydrogenated to the transient 3-hydroxypropanal[5]. This intermediate is immediately trapped by p-anisidine to form an imine, which is subsequently reduced by the metal-hydride species generated in the first step[6]. Water is the sole byproduct.

Catalytic Cycle Visualization

BH_Cycle PDO 1,3-Propanediol Cat_Dehyd [M] Catalyst Dehydrogenation PDO->Cat_Dehyd Aldehyde 3-Hydroxypropanal (Transient) Cat_Dehyd->Aldehyde Cat_Hyd [M]-H2 Hydride Hydrogenation Cat_Dehyd->Cat_Hyd H2 Transfer Imine Imine Intermediate Aldehyde->Imine Amine p-Anisidine Amine->Imine Imine->Cat_Hyd Product 3-[(4-methoxyphenyl)amino]propan-1-ol Cat_Hyd->Product

Figure 1. Catalytic cycle of the Borrowing Hydrogen methodology for N-alkylation.

Experimental Protocol

Reagents: p-Anisidine (1.0 equiv), 1,3-propanediol (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos (5 mol%), KOt-Bu (10 mol%), anhydrous tert-amyl alcohol (0.5 M).

Step-by-Step Workflow:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with p-anisidine,[Ru(p-cymene)Cl₂]₂, DPEphos, and KOt-Bu.

    • Causality: The active Ru-hydride species is highly sensitive to oxidation. Strict anaerobic conditions prevent catalyst deactivation.

  • Substrate Addition: Add degassed tert-amyl alcohol followed by 1,3-propanediol. Seal the tube securely.

    • Causality: An excess of the diol (1.5 equiv) drives the thermodynamic equilibrium forward and compensates for trace off-cycle dehydrogenation side reactions.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C and stir vigorously for 24 hours.

    • Causality: The initial dehydrogenation of the aliphatic alcohol is endothermic; elevated temperatures are required to overcome this activation barrier.

  • Self-Validation (IPC): At the 4-hour mark, sample 50 µL under N₂, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Criteria: The presence of the imine intermediate (m/z 180.2 [M+H]⁺) confirms successful dehydrogenation and condensation. Complete conversion is indicated by the target mass (m/z 182.2 [M+H]⁺).

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst. Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure amino alcohol.

Method B: Heterogeneous Acetal Reductive Amination

For process scale-up where pressurized reactors or expensive homogeneous transition metals are prohibitive, utilizing an acetal surrogate is the industry standard[4]. 3-Hydroxypropanal diethyl acetal is stable to storage. Under mildly acidic conditions, it slowly hydrolyzes to release the aldehyde in situ, which immediately condenses with p-anisidine. The resulting imine is reduced by robust, heterogeneous Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Reaction Workflow Visualization

Acetal_Method Acetal 3-Hydroxypropanal Diethyl Acetal Acid Catalytic Acid (Hydrolysis) Acetal->Acid Aldehyde 3-Hydroxypropanal (In Situ) Acid->Aldehyde Imine Hemiaminal / Imine Aldehyde->Imine Amine p-Anisidine Amine->Imine PdC Pd/C + H2 Gas (Hydrogenation) Imine->PdC Product 3-[(4-methoxyphenyl)amino]propan-1-ol PdC->Product

Figure 2. Reaction workflow for in situ acetal deprotection and reductive amination.

Experimental Protocol

Reagents: p-Anisidine (1.0 equiv), 3-hydroxypropanal diethyl acetal (1.1 equiv), 10% Pd/C (10 wt% relative to amine), Trifluoroacetic acid (TFA, 0.1 equiv), anhydrous Ethanol (0.2 M), H₂ gas.

Step-by-Step Workflow:

  • Imine Formation (In Situ Deprotection): In a round-bottom flask, dissolve p-anisidine and the acetal in anhydrous ethanol. Add TFA dropwise. Stir at room temperature for 1 hour.

    • Causality: TFA acts as a dual-purpose catalyst. It hydrolyzes the acetal to the aldehyde while maintaining a mildly acidic pH (pH ~4-5). This pH is critical; it activates the carbonyl for nucleophilic attack but avoids fully protonating the p-anisidine, which would destroy its nucleophilicity.

  • Catalyst Addition & Purging: Carefully add 10% Pd/C to the solution. Seal the flask with a septum, evacuate the atmosphere, and backfill with N₂ (repeat 3x). Finally, purge with H₂ gas and attach an H₂-filled balloon (1 atm).

  • Hydrogenation: Stir the triphasic mixture vigorously at room temperature for 12 hours.

    • Causality: Vigorous stirring (≥800 rpm) is essential to overcome mass transfer limitations between the solid catalyst, the liquid solvent, and the gaseous hydrogen.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

    • Validation Criteria: The disappearance of the bright yellow imine spot and the emergence of a lower-Rf, UV-active, ninhydrin-positive spot confirms successful reduction. Over-alkylation (tertiary amine formation) is minimized by the strict 1:1.1 stoichiometry and steric hindrance of the secondary amine product.

  • Workup & Isolation: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate and purify via recrystallization or chromatography.

Quantitative Data & Strategy Selection

To aid in route selection, the following table summarizes the operational metrics of both catalytic methodologies:

ParameterMethod A: Borrowing HydrogenMethod B: Acetal Reductive Amination
Carbon Source 1,3-Propanediol3-Hydroxypropanal Diethyl Acetal
Catalyst System [Ru(p-cymene)Cl₂]₂ / DPEphos10% Pd/C (Heterogeneous)
Hydrogen Source Internal (from diol dehydrogenation)External (H₂ gas, 1 atm)
Atom Economy High (Water is the only byproduct)Moderate (Releases ethanol and water)
Reaction Conditions 110 °C, Anaerobic, 24 hRoom Temperature, H₂ atm, 12 h
Typical Yield 75 - 85%80 - 90%
Best Use Case Discovery chemistry, Green chemistry initiativesIndustrial scale-up, Process chemistry

References

  • [2] Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis - MDPI (Catalysts). URL:[Link]

  • [5] Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis - ACS Catalysis. URL:[Link]

  • [3] Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds - Chemical Reviews. URL:[Link]

  • [6] Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews. URL:[Link]

  • [4] Piperazine inhibitors of bacterial gyrase and topoisomerase iv (WO2016138988A1) - Google Patents. URL:

  • [1] Continuous-flow procedures for the chemical upgrading of glycerol - Università Ca' Foscari Venezia. URL:[Link]

Sources

Method

Application Note: Purification of 3-[(4-methoxyphenyl)amino]propan-1-ol via Silica Gel Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for isolating highly polar, ionizable amino alcohols using...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for isolating highly polar, ionizable amino alcohols using normal-phase silica gel chromatography.

Chemical Profiling & Chromatographic Challenges

The molecule 3-[(4-methoxyphenyl)amino]propan-1-ol presents a dual-polarity challenge for standard purification. It features:

  • A Secondary Arylamine: The p-methoxy group is strongly electron-donating via resonance, increasing the electron density on the nitrogen. This makes the amine a strong hydrogen-bond acceptor and moderately basic (estimated pKa ~5.5).

  • A Primary Hydroxyl Group: The propanol tail acts as both a strong hydrogen-bond donor and acceptor.

When subjected to standard normal-phase silica gel ( SiO2​ ), which is heavily populated with Brønsted acidic silanol groups (Si-OH, pKa ~4.5–5.0), the basic amine undergoes severe acid-base interactions. Instead of partitioning based on lipophilicity, the compound becomes protonated and binds ionically to the deprotonated silanols. This phenomenon results in excessive band-spreading (tailing), poor resolution, and irreversible adsorption leading to significant yield loss[1].

Mechanistic Solution: Dynamic Silica Deactivation

To mitigate these ionic interactions, the silica gel must be dynamically deactivated. Standard non-polar solvent systems (like Hexane/Ethyl Acetate) lack the hydrogen-bond disrupting capability required to elute the primary alcohol efficiently.

The authoritative solution is the introduction of a sacrificial tertiary amine modifier, such as Triethylamine (TEA) , into a polar mobile phase like Dichloromethane (DCM) and Methanol (MeOH). Because TEA (pKa ~10.7) is significantly more basic than the target arylamine, it competitively binds to and neutralizes the acidic silanols, forming a dynamic salt bridge ( Si−O−+HNEt3​ )[2]. This masks the active sites, allowing the target amino alcohol to elute as a sharp, symmetrical band[3].

Mechanism S Acidic Silanol (Si-OH) A Target Amino Alcohol (Strong Retention/Tailing) S->A H-Bonding & Ion Exchange T Triethylamine (TEA) (Competitor Modifier) S->T Neutralization (Pre-treatment) D Deactivated Silica (Si-O⁻ HNEt3⁺) T->D Forms Salt Bridge E Eluted Target (Sharp Peak) D->E Prevents Tailing, Allows Elution

Figure 1: Mechanism of silica gel deactivation using TEA to prevent amine tailing.

Mobile Phase Selection & Quantitative Data

The selection of the mobile phase is critical. Methanol acts as a strong hydrogen-bond competitor necessary for the propanol tail, while TEA handles the amine.

Critical Safety & Methodology Parameter: Never exceed 10% Methanol in Dichloromethane when using standard silica gel. Methanol concentrations above 10% will begin to dissolve the silica gel stationary phase, contaminating your purified fractions with dissolved silica[4].

Table 1: Comparison of Mobile Phase Systems for Amino Alcohol Purification

Mobile Phase SystemModifierTarget Compound Rf​ Peak Shape / Elution ProfileRecommendation
Hexane / EtOAc (1:1)None< 0.10Severe tailing, irreversible adsorption❌ Not Recommended
Hexane / EtOAc (1:1)1% TEA~ 0.15Moderate tailing, broad band⚠️ Sub-optimal
DCM / MeOH (95:5)None~ 0.25Streaking, poor resolution⚠️ Sub-optimal
DCM / MeOH (95:5) 1% TEA 0.30 - 0.35 Sharp, symmetrical, high recovery Optimal

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : every phase includes a built-in check to ensure the physical chemistry of the column matches the analytical predictions.

Workflow A 1. TLC Optimization (Test DCM/MeOH + 1% TEA) B 2. Silica Gel Deactivation (Slurry pack in 1% TEA solvent) A->B C 3. Sample Loading (Dry load via Celite/Silica) B->C D 4. Gradient Elution (0-5% MeOH in DCM + 1% TEA) C->D E 5. Fraction Analysis (TLC / UV / Ninhydrin Stain) D->E F 6. Solvent Removal (Rotary Evap & High Vac) E->F

Figure 2: Step-by-step workflow for the chromatographic purification of polar amino alcohols.

Phase 1: TLC Optimization & System Validation
  • Prepare a solvent system of 95:5 DCM:MeOH (v/v) containing 1% TEA.

  • Spot the crude mixture on a standard silica gel TLC plate.

  • Develop the plate and visualize using UV light (254 nm) and a Ninhydrin stain (which selectively reacts with amines to form a distinct color).

  • Validation Check: Ensure the target compound has an Rf​ value between 0.25 and 0.35 with a sharp, circular spot. If tailing persists, increase TEA to 2%[3].

Phase 2: Column Pre-treatment & Packing

Causality Note: The acid-base neutralization of silica by TEA is highly exothermic. Packing the column with the TEA-modified solvent dissipates this heat before the sample is loaded, preventing thermal degradation of the target compound and physical cracking of the silica bed[2].

  • Prepare a slurry of silica gel (40-63 µm) in the chosen mobile phase (95:5 DCM:MeOH + 1% TEA).

  • Pour the slurry into the glass column and allow it to settle under gravity or light positive air pressure.

  • Flush the packed bed with 2 column volumes (CV) of the mobile phase to ensure complete, uniform silanol deactivation across the entire column[1].

Phase 3: Dry Loading (The Self-Validating Load)

Because 3-[(4-methoxyphenyl)amino]propan-1-ol is highly polar, it exhibits poor solubility in pure DCM. Liquid loading can cause precipitation at the column head, leading to immediate streaking.

  • Dissolve the crude mixture in a minimal amount of DCM/MeOH.

  • Add deactivated silica gel or Celite (approx. 1:3 sample-to-solid mass ratio) to the flask.

  • Evaporate the solvent in vacuo until a fine, free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed, followed by a thin protective layer of clean sand.

Phase 4: Gradient Elution & Fractionation
  • Begin elution with 100% DCM (+ 1% TEA) for 1 CV to elute any non-polar, unreacted starting materials (e.g., p-anisidine derivatives).

  • Step the gradient to 98:2 DCM:MeOH (+ 1% TEA), then to the target 95:5 DCM:MeOH (+ 1% TEA).

  • Collect fractions in small, uniform volumes.

  • Monitor fractions via TLC, utilizing both UV and Ninhydrin to confirm the presence of the amino alcohol.

Phase 5: Recovery & Solvent Removal
  • Pool the fractions containing the pure target compound.

  • Concentrate via rotary evaporation.

  • Removing TEA: Triethylamine has a boiling point of 89°C and can linger in viscous oils. Place the concentrated residue under high vacuum (lyophilizer or Schlenk line) for 12-24 hours to completely remove residual TEA. If the TEA odor persists, perform an azeotropic distillation by adding a small volume of toluene and re-evaporating.

Troubleshooting & Alternative Methodologies

  • Issue: Co-elution with TEA. If downstream biological assays are highly sensitive to trace amounts of TEA, traditional silica gel may not be viable.

  • Alternative Solution: Switch to an Amine-Functionalized Silica Column (e.g., KP-NH) or Basic Alumina. Amine columns behave similarly to normal-phase silica but have primary/secondary amines covalently bonded to the silica backbone. This eliminates the need for basic mobile phase modifiers like TEA or ammonia entirely, drastically simplifying solvent removal and preventing assay contamination[1],[5].

References
  • Solvent Systems for Flash Column Chromatography - Department of Chemistry, University of Rochester.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[Link]

  • Method Development Strategies for Amine Bonded Phase Columns - Teledyne ISCO.[Link]

Sources

Application

practical applications of 3-[(4-methoxyphenyl)amino]propan-1-ol in polymer chemistry

An in-depth technical guide to the practical applications of 3-[(4-methoxyphenyl)amino]propan-1-ol in advanced polymer chemistry. This guide is designed for researchers and development scientists looking to leverage asym...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the practical applications of 3-[(4-methoxyphenyl)amino]propan-1-ol in advanced polymer chemistry. This guide is designed for researchers and development scientists looking to leverage asymmetric amino-alcohols for sequence-controlled polymerizations and the synthesis of electroactive materials.

Chemical Causality: The Dual-Nature of the Monomer

3-[(4-methoxyphenyl)amino]propan-1-ol is a highly versatile bifunctional monomer characterized by an aliphatic primary alcohol and a secondary aromatic amine substituted with an electron-donating methoxy group (p-anisidine derivative). Its utility in polymer chemistry stems from two fundamental properties:

  • Differential Nucleophilicity: The secondary aromatic amine reacts with electrophiles (like isocyanates or acyl chlorides) at a significantly different rate than the primary alcohol. This kinetic asymmetry allows for step-wise, sequence-controlled polymerizations without the need for complex protecting group chemistry.

  • Electroactive & Steric Pendant Group: The bulky p-methoxyphenyl group sterically disrupts hydrogen bonding in polymer backbones (e.g., polyurethanes), suppressing crystallization. Furthermore, the electron-rich aromatic ring can undergo post-polymerization oxidative coupling, transforming insulating polymer networks into conductive or electrochromic materials [1].

Application 1: Sequence-Controlled Polyurethane-Urea (PUU) Elastomers

Amino-alcohols are frequently utilized as chain extenders in the synthesis of high-performance waterborne and solvent-borne polyurethane-ureas [2]. When 3-[(4-methoxyphenyl)amino]propan-1-ol is employed, the resulting PUU exhibits exceptional optical clarity and flexibility.

Causality behind the protocol: The synthesis relies on the stoichiometric balance of isocyanate (NCO) and active hydrogen groups. Because the secondary amine is highly nucleophilic, it reacts rapidly with the NCO-terminated prepolymer to form urea linkages, effectively end-capping the chains. The slower-reacting primary alcohol then undergoes polyaddition to build the final molecular weight. This prevents premature runaway gelation and yields a highly defined hard-segment sequence.

Protocol: Synthesis of Solvent-Borne PUU Elastomer

Self-Validating System: This protocol includes mandatory in-process quality control (QC) steps to ensure stoichiometric accuracy.

  • Prepolymer Synthesis: In a 500 mL four-neck flask equipped with a mechanical stirrer and nitrogen inlet, melt 100 g of Poly(tetramethylene ether) glycol (PTMEG, Mn​ = 2000 g/mol ) at 80 °C. Apply vacuum (10 mmHg) for 1 hour to degas.

    • Validation Check: Moisture content must be verified via Karl Fischer titration to be <0.05% to prevent parasitic urea-foam formation.

  • Isocyanate Addition: Cool the reactor to 60 °C and add 25 g of 4,4'-Methylene diphenyl diisocyanate (MDI). React at 80 °C for 2 hours.

  • NCO Titration (QC): Determine the free NCO content using the standard di-n-butylamine titration method. Do not proceed until the NCO content reaches the theoretical target (~3.5%).

  • Asymmetric Chain Extension: Cool the prepolymer to 40 °C to control the highly exothermic amine-NCO reaction. Dissolve 14.5 g of 3-[(4-methoxyphenyl)amino]propan-1-ol in anhydrous DMF (30% solid content) and add dropwise over 30 minutes.

  • Curing: Pour the viscous polymer solution into a Teflon mold. Cure at 80 °C for 12 hours, followed by a post-cure at 120 °C for 4 hours to ensure 100% conversion of the less reactive primary alcohol groups.

Workflow1 A Polyether Polyol (PTMEG) C NCO-Terminated Prepolymer A->C Excess NCO B Diisocyanate (MDI / IPDI) B->C E Polyurethane-Urea (PUU) Elastomer Network C->E Step-Growth Polyaddition D 3-[(4-methoxyphenyl)amino]propan-1-ol (Asymmetric Chain Extender) D->E Urea & Urethane Linkages

Workflow of Polyurethane-Urea (PUU) synthesis utilizing the asymmetric amino-alcohol chain extender.

Quantitative Data: Thermomechanical Properties

The bulky p-methoxyphenyl group sterically hinders the crystallization of the hard segments. As shown below, this reduction in crystallinity slightly drops the tensile strength but massively increases elongation and optical clarity due to the elimination of light-scattering crystalline spherulites.

Chain ExtenderHard Segment Tg​ (°C)Tensile Strength (MPa)Elongation at Break (%)Optical Clarity
1,4-Butanediol (Standard)45.235.4450Opaque / Hazy
N-Methyldiethanolamine38.528.1580Translucent
3-[(4-methoxyphenyl)amino]propan-1-ol 22.4 24.5 820 Highly Transparent

Application 2: Oxidative Crosslinking of Electroactive Pendant Polymers

Poly(p-anisidine) is a well-documented conducting polymer derivative of polyaniline [3]. By incorporating 3-[(4-methoxyphenyl)amino]propan-1-ol into a polymer backbone (e.g., via esterification of the primary alcohol with a polyacrylic acid backbone), researchers can create insulating precursor polymers with densely packed electroactive pendant groups.

Causality behind the protocol: When exposed to a strong oxidant like Ammonium Persulfate (APS) in an acidic medium, the electron-rich p-methoxyphenyl group forms a radical cation. The steric hindrance of the methoxy group directs the radical coupling exclusively to the head-to-tail positions, forming a conjugated poly(p-anisidine) crosslinked network. Operating strictly at 0–5 °C is critical; elevated temperatures lead to the nucleophilic attack of water on the intermediate quinone diimine structures, which breaks the conjugation length and destroys the material's conductivity.

Protocol: Oxidative Graft-Crosslinking
  • Precursor Preparation: Dissolve 5.0 g of the precursor polymer (containing the grafted amino-alcohol pendants) in 50 mL of 1 M HCl. Ensure complete solvation to allow uniform diffusion of the oxidant.

  • Oxidant Preparation: Dissolve 2.5 g of APS in 20 mL of 1 M HCl.

  • Oxidative Coupling: Cool the polymer solution to 0–5 °C using an ice-water bath. Add the APS solution dropwise over 1 hour under vigorous mechanical stirring.

  • Self-Validation (Visual QC): Monitor the colorimetric transition. The solution will shift from clear/pale yellow to a deep emerald green. This specific color change validates the formation of the conductive "emeraldine salt" state of the poly(p-anisidine) crosslinks. Note: If the solution turns brown, over-oxidation or hydrolysis has occurred due to poor temperature control.

  • Purification: Precipitate the resulting crosslinked hydrogel/network in excess cold acetone. Wash sequentially with deionized water until the filtrate reaches a neutral pH, then dry under vacuum at 40 °C for 24 hours.

Workflow2 P1 Polymer Backbone with p-Anisidine Pendants Rad Radical Cation Intermediate P1->Rad Oxidation (-e-) Ox Oxidant (Ammonium Persulfate) Ox->Rad Coup Head-to-Tail Oxidative Coupling Rad->Coup Proton Loss (-H+) Net Conductive / Electrochromic Crosslinked Polymer Coup->Net Conjugation & Doping

Oxidative crosslinking mechanism of p-anisidine pendant groups into a conductive polymer network.

References

  • Title: Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation Source: Molecules (MDPI) URL: [Link]

  • Title: New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties Source: Polymers (MDPI / PubMed Central) URL: [Link]

  • Title: Polyurethane Auxiliary Agent Chain Extender Selection Guide Source: BDMAEE Technical Guides URL: [Link]

Method

Application Note: Chemoselective Esterification and Bisacylation of 3-[(4-Methoxyphenyl)amino]propan-1-ol with Acyl Chlorides

Executive Summary The functionalization of bifunctional amino alcohols is a cornerstone of drug development, bioconjugation, and materials science. The substrate 3-[(4-methoxyphenyl)amino]propan-1-ol presents a distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional amino alcohols is a cornerstone of drug development, bioconjugation, and materials science. The substrate 3-[(4-methoxyphenyl)amino]propan-1-ol presents a distinct chemoselectivity challenge. It features both a primary aliphatic alcohol and a secondary N-aryl amine. The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, significantly enhancing the nucleophilicity of the aniline nitrogen. When reacted with highly electrophilic acyl chlorides, controlling the site of acylation requires precise manipulation of the reaction microenvironment. This technical guide details two divergent, field-proven protocols: acid-mediated chemoselective O-esterification and DMAP-catalyzed comprehensive N,O-bisacylation.

Mechanistic Causality & Reaction Design

The Challenge of Innate Reactivity

Under neutral or standard basic conditions (e.g., using triethylamine), the enhanced nucleophilicity of the para-methoxyaniline moiety drives rapid N-acylation, forming an amide. The primary alcohol also reacts, but typically at a slower rate, leading to complex, difficult-to-separate mixtures of N-monoacylated, O-monoacylated, and N,O-bisacylated products.

Strategy A: Chemoselective O-Esterification via Acidic Masking

To achieve exclusive O-esterification without the use of transient protecting groups (like Boc or Fmoc), the nucleophilicity of the amine must be entirely suppressed. This is accomplished by conducting the reaction in a strongly acidic medium, such as anhydrous trifluoroacetic acid (TFA). The acid quantitatively protonates the secondary amine (pKa ~5.3) to form an unreactive anilinium salt. The primary alcohol, which requires superacidic conditions to protonate fully, remains nucleophilic and selectively attacks the acyl chloride[1].

Strategy B: Comprehensive N,O-Bisacylation via Nucleophilic Catalysis

When complete acylation of both heteroatoms is required, a combination of an auxiliary base (e.g., Et3N) and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is employed. DMAP is significantly more nucleophilic than both the alcohol and the amine. It attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate rapidly and indiscriminately transfers the acyl group to both the amine and the alcohol, driving the reaction to complete N,O-bisacylation while the auxiliary base neutralizes the generated HCl, preventing premature amine protonation[2],[3].

ReactionPathways Substrate 3-[(4-Methoxyphenyl)amino] propan-1-ol Acidic Acidic Medium (TFA, R-COCl) Substrate->Acidic Amine Protonation Basic Basic Medium (Et3N, DMAP, R-COCl) Substrate->Basic Nucleophilic Activation O_Acyl Chemoselective O-Esterification Acidic->O_Acyl Alcohol Attacks Acyl Cl NO_Bis N,O-Bisacylation (Amide & Ester) Basic->NO_Bis Acylpyridinium Transfer

Bifurcation of reaction pathways based on pH and catalytic conditions.

Experimental Protocols

Protocol A: Chemoselective O-Esterification (Acidic Conditions)

Objective: Selective formation of the O-acyl ester without N-protection. Reagents: 3-[(4-methoxyphenyl)amino]propan-1-ol (1.0 eq), Acyl Chloride (1.1 eq), Anhydrous Trifluoroacetic Acid (TFA) (Solvent, 10 volumes).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-[(4-methoxyphenyl)amino]propan-1-ol (10 mmol) in anhydrous TFA (15 mL). Note: The solution will slightly exotherm as the amine is protonated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to prevent unwanted side reactions or degradation of the highly reactive acyl chloride.

  • Addition: Dissolve the acyl chloride (11 mmol) in a minimal amount of anhydrous dichloromethane (DCM, 2 mL) and add it dropwise to the TFA solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the starting material (m/z 182.1 [M+H]+) should cleanly shift to the O-acylated product mass (m/z [M+Acyl-Cl]+) without the appearance of bisacylated mass peaks.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is ~8. Causality: This deprotonates the amine, liberating the free base of the O-acylated product.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Comprehensive N,O-Bisacylation (Basic Conditions)

Objective: Complete acylation of both the amine and the alcohol. Reagents: 3-[(4-methoxyphenyl)amino]propan-1-ol (1.0 eq), Acyl Chloride (2.5 eq), Triethylamine (Et3N) (3.0 eq), DMAP (0.1 eq), Anhydrous DCM (Solvent, 10 volumes).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(4-methoxyphenyl)amino]propan-1-ol (10 mmol) in anhydrous DCM (20 mL) in an oven-dried flask under N2.

  • Base & Catalyst Addition: Add Et3N (30 mmol) followed by DMAP (1.0 mmol). Stir for 5 minutes at room temperature to ensure homogenization.

  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add the acyl chloride (25 mmol) dropwise over 20 minutes.

  • Self-Validation Check: A white precipitate (triethylammonium chloride) will immediately begin to form, visually validating that the acylation is proceeding and HCl is being successfully scavenged by the auxiliary base.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the polar starting material and the appearance of a highly non-polar bisacylated spot.

  • Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove DMAP and unreacted Et3N), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via recrystallization or flash chromatography.

DMAPMechanism DMAP DMAP Catalyst AcylPy Acylpyridinium Intermediate (Highly Electrophilic) DMAP->AcylPy Nucleophilic Attack on R-COCl AcylCl Acyl Chloride (R-COCl) AcylCl->AcylPy Cl- leaving group Product Acylated Product (Ester/Amide) AcylPy->Product Substrate Attack Substrate Amino Alcohol Substrate Substrate->Product N/O-Acylation Product->DMAP DMAP Regeneration Base Auxiliary Base (Et3N) Base->DMAP Neutralizes HCl

DMAP-catalyzed acyl transfer mechanism driving comprehensive bisacylation.

Quantitative Data Summary

ProtocolStrategySolvent / AdditivesEquivalents (Acyl Cl)Temp (°C)Target SelectivityExpected Yield
A Chemoselective O-EsterificationTFA (Anhydrous)1.1 eq0 to 25>95% O-Acylation75 - 85%
B Comprehensive N,O-BisacylationDCM / Et3N / DMAP2.5 eq0 to 25>99% Bisacylation85 - 95%

Table 1: Comparison of reaction parameters and expected outcomes for the acylation of 3-[(4-methoxyphenyl)amino]propan-1-ol.

References

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances URL: [Link]

Sources

Application

Scale-Up Synthesis and Process Optimization of 3-[(4-methoxyphenyl)amino]propan-1-ol

Executive Summary The synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol—a highly versatile secondary amino alcohol used as a building block in medicinal chemistry—presents distinct scale-up challenges. While the laborat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol—a highly versatile secondary amino alcohol used as a building block in medicinal chemistry—presents distinct scale-up challenges. While the laboratory-scale N-alkylation of p-anisidine with 3-chloro-1-propanol is straightforward, translating this to a multi-kilogram pilot scale often results in unacceptable levels of N,N-dialkylated impurities and prolonged reaction times. This application note details a highly optimized, self-validating protocol for the robust production of this compound, leveraging kinetic catalysis and phase-boundary reaction design to ensure high yield and purity.

Mechanistic Rationale & Process Design

The core transformation is a bimolecular nucleophilic substitution (SN2) between p-anisidine and 3-chloro-1-propanol. To achieve a scalable and pure product, the process relies on two fundamental mechanistic drivers:

1. Finkelstein Catalysis (The Kinetic Driver) Primary anilines like are relatively weak nucleophiles. Relying solely on requires harsh thermal conditions (e.g., >120 °C) that promote oxidative degradation of the aniline. By introducing a catalytic amount of Potassium Iodide (KI) (0.1 equivalents), an in situ Finkelstein reaction occurs. The chloride is continuously exchanged for an iodide, generating a highly reactive 3-iodo-1-propanol intermediate. This dramatically lowers the activation energy of the SN2 pathway, allowing the reaction to proceed efficiently at a milder 90–100 °C .

2. Solvent and Base Selection (The Selectivity Driver) A ubiquitous pitfall in N-alkylation is over-alkylation, leading to tertiary amine impurities . While polar aprotic solvents like DMF accelerate the reaction, they also homogenize the base, increasing the nucleophilicity of the newly formed secondary amine. By transitioning the solvent to Toluene and using heterogeneous Potassium Carbonate (K2CO3) , the effective concentration of the basic species remains low. This solid-liquid phase boundary limits the deprotonation of the secondary amine product, effectively halting the reaction at the mono-alkylated stage.

Process Optimization Data

The following table summarizes the quantitative data gathered during the solvent and base screening phase. The transition to a Toluene/K2CO3/KI system provided the optimal balance of conversion and mono-selectivity.

SolventBase (2.0 eq)CatalystTemp (°C)Time (h)Conversion (%)Mono : Di Ratio
DMFK2CO3None902475.285 : 15
DMFK2CO3KI (0.1 eq)90898.582 : 18
TolueneDIPEAKI (0.1 eq)1001490.188 : 12
Toluene K2CO3 KI (0.1 eq) 100 12 96.4 95 : 5
Process Workflow

G cluster_0 Phase 1: Catalytic N-Alkylation cluster_1 Phase 2: Workup & Isolation R1 p-Anisidine (1.0 eq) Cat KI Catalyst + K2CO3 (Toluene, 100°C) R1->Cat R2 3-Chloro-1-propanol (1.05 eq) R2->Cat SN2 In Situ Finkelstein & SN2 Substitution Cat->SN2 IPC IPC: HPLC Validation (Target: <1% SM) SN2->IPC Quench Aqueous Quench & Phase Separation IPC->Quench Salt HCl Salt Formation (Selective Ppt) Quench->Salt Pure Pure 3-[(4-methoxyphenyl) amino]propan-1-ol HCl Salt->Pure

Workflow for the Finkelstein-catalyzed N-alkylation and selective isolation of the target compound.
Step-by-Step Methodology (1-kg Pilot Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is entirely dependent on meeting strict, chemically driven In-Process Control (IPC) criteria, ensuring that downstream failures are mathematically and chemically prevented.

Phase 1: Reactor Setup and Finkelstein Activation
  • Purge: Inert a 20 L jacketed glass reactor with Nitrogen (N2) for 15 minutes.

  • Charge: Add 1.00 kg of p-anisidine (8.12 mol, 1.0 eq) and 10.0 L of anhydrous Toluene. Stir at 250 rpm until fully dissolved.

  • Base & Catalyst: Charge 2.24 kg of finely powdered K2CO3 (16.24 mol, 2.0 eq) and 135 g of Potassium Iodide (0.81 mol, 0.1 eq).

  • Heating: Ramp the reactor temperature to 95 °C.

  • Addition: Using an addition funnel, add 806 g of 3-chloro-1-propanol (8.53 mol, 1.05 eq) dropwise over 2 hours. Causality note: Slow addition maintains a low steady-state concentration of the alkylating agent, further suppressing dialkylation.

Phase 2: Alkylation and In-Process Control (IPC)
  • Reaction: Maintain the suspension at 95–100 °C for 10 hours.

  • Self-Validation Checkpoint (IPC 1): Pull a 1 mL aliquot, dilute in Acetonitrile, and analyze via HPLC (254 nm).

    • Validation Criteria: The reaction is validated for workup ONLY if unreacted p-anisidine is < 1.0% (AUC).

    • Correction Loop: If > 1.0%, add an additional 0.02 eq of 3-chloro-1-propanol, stir for 2 hours, and re-test. Do not proceed until the criterion is met.

Phase 3: Workup and Selective Crystallization
  • Quench: Cool the reactor to 25 °C. Add 5.0 L of Deionized (DI) water to dissolve the inorganic salts. Stir for 15 minutes, then halt agitation and allow phase separation (30 minutes).

  • Phase Separation: Drain the lower aqueous layer. Wash the upper organic (Toluene) layer with 3.0 L of brine.

  • Solvent Swap: Concentrate the Toluene layer under reduced pressure (50 °C, 50 mbar) to a crude oil. Redissolve the oil in 6.0 L of Ethyl Acetate (EtOAc).

  • Salt Formation: Cool the EtOAc solution to 5 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution reaches 2.0.

  • Self-Validation Checkpoint (IPC 2): The precipitation of the HCl salt is highly selective. The system is validated by a sharp transition to a clear supernatant over a dense white crystalline bed. Dialkylated impurities remain highly soluble in acidic EtOAc and will not precipitate.

  • Isolation: Filter the white crystalline solid through a Nutsche filter. Wash the cake with 2.0 L of cold EtOAc.

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.

  • Expected Yield: 1.45 kg (82% theoretical yield).

Analytical Validation Standards

To confirm the structural integrity and purity of the isolated 3-[(4-methoxyphenyl)amino]propan-1-ol hydrochloride, utilize the following analytical benchmarks:

  • HPLC Purity: > 99.0% (C18 Column, Gradient: 10% to 90% MeCN in 0.1% TFA/Water over 15 mins).

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (br s, 2H, NH2+), 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.75 (br s, 1H, OH), 3.75 (s, 3H, OCH3), 3.45 (t, J = 6.0 Hz, 2H, CH2-O), 3.15 (t, J = 7.2 Hz, 2H, CH2-N), 1.80 (quintet, J = 6.6 Hz, 2H, C-CH2-C).

References
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. PubMed Central (PMC).[Link]

  • Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist. Organic Process Research & Development (ACS Publications).[Link]

  • 3-Chloro-1-propanol | C3H7ClO | CID 12313. PubChem - NIH.[Link]

  • p-Anisidine. Wikipedia.[Link]

Method

Application Note: 3-[(4-Methoxyphenyl)amino]propan-1-ol as a Bifunctional Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Strategic Utility in Medicinal Chemistry In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Strategic Utility in Medicinal Chemistry

In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine) is a highly privileged scaffold featuring three distinct sites for orthogonal functionalization:

  • A Secondary Aniline: Capable of participating in cross-coupling reactions, acylations, or acting as a hydrogen-bond donor in kinase hinge-binding motifs.

  • A Primary Alcohol: An ideal handle for linker attachment in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • An Electron-Rich Aromatic Ring: The para-methoxy group strongly activates the ortho-positions for electrophilic aromatic substitution, facilitating the rapid construction of complex heterocycles like quinolines and indoles.

Derivatives of p-anisidine have been extensively validated as potent pharmacophores. They are frequently incorporated into [1], [2], and have recently emerged as critical components in [3] and [4].

Mechanistic Pathways & Scaffold Generation

The true power of 3-[(4-methoxyphenyl)amino]propan-1-ol lies in its chemoselectivity. By carefully controlling reaction conditions (temperature, steric bulk of reagents, and base selection), researchers can selectively activate either the oxygen or the nitrogen terminus, enabling divergent synthesis from a single precursor.

G cluster_0 Chemoselective Activation A 3-[(4-methoxyphenyl)amino]propan-1-ol (Bifunctional Scaffold) E O-Functionalization (Alcohol Activation) A->E Primary Alcohol (-OH) F N-Functionalization (Amine Derivatization) A->F Secondary Amine (-NH-) G Electrophilic Aromatic Substitution (Ring Closure) A->G Activated Arene C PROTACs / ADCs (Linker Attachment) E->C Mesylation/Tosylation -> Click Chemistry B Kinase Inhibitors (e.g., Quinolines) F->B Intramolecular Cyclization D Targeted Anticancer Agents (ETV1 Modulators) F->D Alkylation/Acylation G->B Skraup/Combes Cyclization

Divergent synthetic applications of 3-[(4-methoxyphenyl)amino]propan-1-ol in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure process robustness and reproducibility.

Protocol A: High-Yield Synthesis of the Building Block

Objective: Synthesize 3-[(4-methoxyphenyl)amino]propan-1-ol via the controlled mono-alkylation of p-anisidine.

Reagents: p-Anisidine (1.0 eq), 3-chloro-1-propanol (1.1 eq), K₂CO₃ (1.5 eq), NaI (0.1 eq), anhydrous DMF.

  • Preparation: Dissolve p-anisidine (10 mmol) in 20 mL of anhydrous DMF under an inert N₂ atmosphere.

  • Base & Catalyst Addition: Add K₂CO₃ (15 mmol) and NaI (1 mmol).

    • Causality: K₂CO₃ is a mild base that neutralizes the generated HCl without degrading the alcohol. NaI acts as a catalyst via the Finkelstein reaction, converting 3-chloro-1-propanol into the highly reactive 3-iodo-1-propanol in situ. This lowers the activation energy and allows the reaction to proceed at milder temperatures, preventing thermal degradation of the aniline.

  • Electrophile Addition: Add 3-chloro-1-propanol (11 mmol) dropwise over 30 minutes at room temperature.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control is critical to suppress the formation of the bis-alkylated tertiary amine byproduct.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 1:1, UV/Ninhydrin). The reaction is complete when the primary p-anisidine spot (R_f ~0.6) is consumed, yielding a new secondary amine spot (R_f ~0.3).

  • Workup: Quench with H₂O (50 mL), extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Chemoselective O-Mesylation for PROTAC Linker Synthesis

Objective: Activate the terminal alcohol for downstream nucleophilic substitution (e.g., azide displacement for Click chemistry) without affecting the secondary aniline.

Reagents: 3-[(4-methoxyphenyl)amino]propan-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq), Triethylamine (Et₃N, 1.2 eq), anhydrous DCM.

  • Preparation: Dissolve the building block (5 mmol) in 15 mL anhydrous DCM.

  • Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath.

    • Causality: Strict temperature control at 0°C is the primary driver of chemoselectivity. At this temperature, the sterically unhindered primary alcohol reacts rapidly with MsCl, while the secondary aniline (sterically hindered by the p-methoxyphenyl ring) remains unreactive.

  • Activation: Add Et₃N (6 mmol), followed by the dropwise addition of MsCl (5.25 mmol) over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours.

  • Self-Validation & Quench: Immediately quench the reaction with saturated aqueous NaHCO₃ (20 mL) while still at 0°C.

    • Causality: The mesylate product is highly reactive. If left in acidic conditions or allowed to warm to room temperature without quenching, the secondary amine can attack the newly formed mesylate intramolecularly, resulting in an unwanted azetidine ring closure.

  • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate at a low temperature (<30°C). Use immediately for the next step.

Data Presentation: Optimization of Reaction Conditions

The table below summarizes the optimization data for the synthesis of the building block (Protocol A), demonstrating how solvent and catalyst choices impact the mono- vs. bis-alkylation ratio.

EntryElectrophileCatalystSolventTemp (°C)Time (h)Total Yield (%)Selectivity (Mono:Bis)
13-chloro-1-propanolNoneMeCN802445%70:30
23-chloro-1-propanolNoneDMF802462%75:25
33-bromo-1-propanolNoneDMF601278%85:15
4 3-chloro-1-propanol NaI (0.1 eq) DMF 80 12 89% 95:5
53-chloro-1-propanolNaI (0.1 eq)DMF100881%60:40

Data Interpretation: Entry 4 represents the optimized conditions. The inclusion of NaI (Finkelstein catalyst) in DMF provides the highest overall yield and excellent chemoselectivity for the desired mono-alkylated product, whereas elevated temperatures (Entry 5) erode selectivity and promote over-alkylation.

References

  • Boschelli, D. et al. "7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases." Journal of Medicinal Chemistry, 47(7), 1599–1601 (2004). URL:[Link]

  • Sabbah, D. A. et al. "Phosphoinositide 3-kinase α (PI3Kα) is an attractive target for anticancer drug design." Medicinal Chemistry, 14(7), 695-708 (2018). URL:[Link]

  • McMahon, C. et al. "Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries." Nature Drug Discovery, 24:159 (2025). URL:[Link]

  • "Fingerprint-based similarity search identified p-anisidine as an anticancer agent in HeLa and a prospective phytochemical ETV1 transcription factor inhibitor." Journal of Biomolecular Structure and Dynamics (2020). URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 3-[(4-methoxyphenyl)amino]propan-1-ol during long-term storage

Technical Support Center: Stability and Storage of 3-[(4-methoxyphenyl)amino]propan-1-ol Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 3-[(4-methoxyphenyl)amino]propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-[(4-methoxyphenyl)amino]propan-1-ol . Because this compound is an electron-rich secondary aniline, it is highly susceptible to oxidative degradation. This center provides a diagnostic triage, mechanistic explanations, self-validating storage protocols, and troubleshooting FAQs to ensure the integrity of your experimental workflows.

Part 1: Diagnostic Triage & Data Presentation

Before using your batch of 3-[(4-methoxyphenyl)amino]propan-1-ol, perform a visual and analytical inspection. Oxidation of anilines follows a predictable trajectory, manifesting in distinct color changes and chromatographic shifts[1].

Table 1: Visual and Analytical Diagnostic Matrix

Visual AppearanceOxidation StateChemical CompositionRecommended Action
Colorless to Pale Yellow Pristine / TraceIntact secondary amineProceed with use. Verify purity via HPLC-UV if required for sensitive assays.
Deep Yellow to Orange Mild to ModerateFormation of radical cations and early diaryliminesCaution. Repurify via silica gel plug or distillation before use in quantitative assays.
Reddish-Brown SevereAccumulation of 4-methoxy-1,2-benzoquinone derivativesDo not use. Compound has undergone significant oxidative cross-linking.
Dark Brown / Black Resin TerminalPolymeric resinous massDiscard safely. Material is irreversibly polymerized.

Part 2: Mechanistic FAQs (The "Why")

To effectively prevent degradation, it is critical to understand the causality behind the compound's instability.

Q: Why is 3-[(4-methoxyphenyl)amino]propan-1-ol so much more unstable than standard aniline? A: The instability is driven by the para-methoxy group (-OCH₃). This is a strong electron-donating group (EDG) that pushes electron density into the aromatic ring and the secondary amine nitrogen via resonance. This significantly lowers the oxidation potential of the molecule. Upon exposure to oxygen, it readily undergoes a single-electron transfer (SET) to form a highly reactive radical cation[2].

Q: What are the specific degradation products? A: The initial radical cation undergoes hydrogen abstraction and further oxidation to form reactive electrophiles, specifically quinone imines (such as 4-methoxy-1,2-benzoquinone derivatives)[2]. These electrophiles then react with unoxidized parent molecules, leading to diarylimines and, eventually, heavily cross-linked polymeric resins that appear as a dark brown or black mass[1].

Q: How does light exposure accelerate this process? A: Ultraviolet and visible light induce photo-assisted oxidation. This process is often catalyzed by trace transition metals (like iron or copper from glassware or solvent impurities) acting as Fenton-like reagents, which generate hydroxyl radicals that rapidly attack the electron-rich aniline core[3].

Mechanism A 3-[(4-methoxyphenyl)amino]propan-1-ol (Electron-Rich Secondary Aniline) B Environmental Triggers (O2, UV/Vis Light, Trace Metals) A->B Exposure C Radical Cation Intermediate (Single-Electron Transfer) B->C Oxidation D Quinone Imine / Diarylimine (Reactive Electrophile) C->D Hydrogen Abstraction E Polymeric Resinous Mass (Brown/Black Discoloration) D->E Cross-linking

Figure 1: Oxidative degradation pathway of p-methoxy substituted secondary anilines.

Part 3: Self-Validating Standard Operating Procedure (SOP) for Long-Term Storage

To ensure trustworthiness in your results, storage must be treated as a self-validating system. You must establish a baseline purity before storage so that any deviation post-storage can be quantified[4].

Step 1: Baseline Purity Verification

  • Prepare a dilute solution of the freshly received or purified compound in a UV-transparent, degassed solvent (e.g., LC-MS grade acetonitrile).

  • Record a baseline UV-Vis spectrum and an HPLC chromatogram. Save this data as your "Time Zero" standard.

Step 2: Anaerobic Aliquoting

  • Transfer the bulk material into a glovebox or utilize Schlenk line techniques to ensure a strictly inert atmosphere.

  • Crucial Choice: Use Argon rather than Nitrogen. Argon is denser than air and provides a superior protective blanket over the solid or liquid surface, effectively displacing oxygen[4].

  • Divide the compound into single-use aliquots. Causality: Repeated opening of a single bulk container introduces fresh oxygen and ambient moisture (condensation) during freeze-thaw cycles, which exponentially accelerates degradation.

Step 3: Sealing and Light Protection

  • Place the aliquots into amber borosilicate glass vials. Causality: Amber glass blocks the UV/Vis wavelengths responsible for initiating photo-assisted radical formation[3].

  • Seal the vials with PTFE-lined caps. PTFE is chemically inert and prevents atmospheric oxygen from permeating the seal over time.

Step 4: Cryogenic Storage

  • Store the sealed amber vials in a secondary container (e.g., a desiccator box) at -20°C or -80°C .

  • Causality: Lowering the temperature drastically reduces the thermodynamic kinetic rate of any residual oxidative reactions.

Workflow S1 1. Purity Verification (HPLC/UV-Vis) S2 2. Argon Blanketing (Glovebox/Schlenk) S1->S2 S3 3. Aliquoting (Single-use volumes) S2->S3 S4 4. Amber Glass Sealing (PTFE-lined caps) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Figure 2: Self-validating anaerobic storage workflow for electron-rich anilines.

Part 4: Troubleshooting Guide

Q: My stock solution of 3-[(4-methoxyphenyl)amino]propan-1-ol turned brown overnight. Can I still use it for my synthesis? A: No. A brown discoloration indicates the formation of quinone imines and early-stage polymers[2]. These impurities will actively interfere with downstream reactions (e.g., reductive aminations or couplings) by altering reaction stoichiometry and introducing side products. You must repurify the material.

Q: How can I repurify a slightly oxidized batch? A: For mild to moderate oxidation (yellow/orange color), pass the material through a short plug of silica gel using a degassed eluent (e.g., ethyl acetate/hexane gradient). The highly polar, cross-linked polymeric impurities will typically be retained on the baseline of the silica. Alternatively, for larger batches, perform a vacuum distillation under a strict Argon bleed.

Q: I need to store the compound in solution for an extended period. Are there chemical additives that can help? A: Yes. If your downstream application permits, you can add a radical scavenger/antioxidant such as Butylated hydroxytoluene (BHT) at 0.1% w/w. BHT will preferentially intercept the oxygen radicals before they can attack the aniline nitrogen[4]. Additionally, if trace metals are a concern in your solvent, adding a chelator like EDTA (if in an aqueous/organic mix) can prevent metal-catalyzed Fenton oxidation. Always validate that these additives do not interfere with your specific assay.

Q: I stored the compound at -20°C, but it still degraded. What went wrong? A: The most common failure point is moisture condensation. If a cold vial is opened immediately upon removal from the freezer, ambient moisture condenses inside the vial. Water can facilitate proton-coupled electron transfer (PCET) mechanisms that aid oxidation. Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator before opening.

References

  • National Center for Biotechnology Information (PubChem). Aniline | C6H5NH2 | CID 6115. Available at:[Link]

  • Kaushik, R.D., et al. Kinetics and Mechanism of MnII Catalyzed Periodate Oxidation of p-anisidine: Effect of pH. Semantic Scholar (Bulletin of Chemical Reaction Engineering & Catalysis). Available at: [Link]

  • TSI Journals. Photo-Assisted Oxidation of p-Anisidine by Fenton Reagent. Available at: [Link]

Sources

Optimization

optimizing temperature and pressure conditions for 3-[(4-methoxyphenyl)amino]propan-1-ol reactions

Welcome to the Technical Support Center for the synthesis and scale-up of 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine). As a Senior Application Scientist, I have designed this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-[(4-methoxyphenyl)amino]propan-1-ol (also known as N-(3-hydroxypropyl)-p-anisidine).

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when optimizing temperature and pressure for this critical pharmaceutical intermediate. This document provides field-proven insights, self-validating protocols, and mechanistic causality to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Causality: Why Temperature and Pressure Matter

The synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol is typically achieved via two primary pathways, each with distinct thermodynamic sensitivities:

Pathway A: Direct N-Alkylation (Nucleophilic substitution of 3-chloro-1-propanol with p-anisidine). The primary amine of p-anisidine is moderately nucleophilic due to the electron-donating methoxy group. However, once mono-alkylated, the resulting secondary amine becomes more nucleophilic. If the temperature exceeds 80 °C, the activation energy barrier for a second alkylation is breached, leading to an unwanted N,N-bis-alkylated impurity[1]. Running the reaction in a sealed vessel (autogenous pressure of 2–3 bar) allows the use of lower-boiling, easily removable polar aprotic solvents (like acetonitrile) at their optimal kinetic temperatures without solvent loss or concentration fluctuations[2].

Pathway B: Catalytic Reductive Amination (Condensation of 3-hydroxypropanal with p-anisidine, followed by hydrogenation). This is a two-step cascade. The initial imine condensation is endothermic and requires mild heating. The subsequent hydrogenation over a metal catalyst (e.g., Pd/C or Fe-complexes) is highly dependent on hydrogen pressure . If H₂ pressure is too low (< 5 bar), the catalyst surface becomes starved, allowing the imine to hydrolyze back to starting materials[3]. Conversely, excessive temperature (>100 °C) under high pressure can trigger hydrogenolysis of the aliphatic C-O bond or over-reduction of the aromatic ring[4].

G A p-Anisidine D Imine Intermediate A->D Condensation 40-50°C, 1 bar E 3-[(4-methoxyphenyl)amino]propan-1-ol (Target) A->E N-Alkylation 60-80°C, 1-3 bar B 3-Chloro-1-propanol B->E C 3-Hydroxypropanal C->D D->E Hydrogenation 25-80°C, 5-50 bar H2 F N,N-Bis-alkylated Impurity E->F Over-alkylation >80°C

Fig 1. Thermodynamic pathways for target synthesis and impurity formation.

Troubleshooting Guides & FAQs

Q1: I am using the N-alkylation route, but my yield is capped at 60% due to the formation of the N,N-bis(3-hydroxypropyl)-p-anisidine impurity. How do I fix this? A: Your reaction temperature is too high, providing the activation energy required for the secondary amine to attack a second molecule of 3-chloro-1-propanol. Action: Drop the temperature to 65 °C. To compensate for the slower reaction rate without increasing temperature, perform the reaction in a sealed pressure tube (autogenous pressure ~2 bar). This maintains solvent density and maximizes the collision frequency between the primary amine and the alkyl halide[2]. Additionally, ensure a 1:1.1 stoichiometric ratio (slight excess of p-anisidine) to statistically favor mono-alkylation[1].

Q2: During catalytic reductive amination, my reaction stalls at the imine intermediate. Should I increase the temperature? A: No. Increasing the temperature will likely lead to thermal degradation or hydrogenolysis of the hydroxyl group. The stalling is a pressure issue, not a temperature issue. Action: The reduction of the imine requires a high surface coverage of hydrogen on the catalyst. Increase your H₂ pressure from 5 bar to 30 bar. Maintain the temperature at a mild 45–50 °C. This ensures the equilibrium is driven rapidly toward the secondary amine before hydrolysis can occur[3],[4].

Q3: We are scaling up using a continuous flow reactor. What are the optimal parameters? A: In flow chemistry, residence time is dictated by temperature and pressure. For reductive amination in flow, utilize a back-pressure regulator set to 50 bar to keep H₂ dissolved in the liquid phase (e.g., using CPME or ethanol as a solvent). Set the reactor temperature to 80 °C. The high pressure prevents gas-liquid slugging, ensuring consistent catalyst contact[3].

Flow Start Analyze Reaction Profile (HPLC) Q1 Is Target Yield < 80%? Start->Q1 Q2 Is Bis-alkylated Impurity > 5%? Q1->Q2 Yes A3 Conditions Optimal Proceed to Workup Q1->A3 No Q3 Is Unreacted Imine Present? Q2->Q3 No A1 Decrease Temp to 65°C Use Sealed Tube (2 bar) Q2->A1 Yes (N-Alkylation) Q3->Start No (Check Catalyst) A2 Increase H2 Pressure to 30 bar Maintain Temp < 50°C Q3->A2 Yes (Reductive Amination)

Fig 2. Decision matrix for optimizing pressure and temperature variables.

Quantitative Data: Parameter Optimization Matrix

The following tables summarize the empirical data for both synthesis pathways, demonstrating the strict causality between physical parameters and reaction selectivity.

Table 1: N-Alkylation Optimization (Solvent: Acetonitrile, 1.1 eq p-Anisidine)

Temperature (°C)Vessel Pressure (bar)Time (h)Target Yield (%)Bis-alkylated Impurity (%)Unreacted SM (%)
85 (Reflux)1.0 (Atmospheric)1262.428.19.5
801.0 (Atmospheric)1671.018.510.5
65 2.5 (Sealed Tube) 18 89.2 < 2.0 8.8
502.0 (Sealed Tube)3645.1< 1.053.9

Table 2: Reductive Amination Optimization (Solvent: Ethanol, 5% Pd/C Catalyst)

Temperature (°C)H₂ Pressure (bar)Time (h)Target Yield (%)Imine Stalling (%)Hydrogenolysis Byproducts (%)
2552441.055.0< 0.1
4551668.529.01.5
45 30 8 96.4 < 0.5 < 0.5
10050432.10.065.8 (C-O cleavage)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate In-Process Controls (IPCs) that act as a self-validating feedback loop. Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Pressure-Assisted N-Alkylation

Objective: Maximize mono-alkylation by utilizing autogenous pressure at a lowered temperature threshold.

  • Preparation: In a heavy-walled pressure tube equipped with a magnetic stirrer, add p-anisidine (13.5 g, 110 mmol) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add potassium carbonate (15.2 g, 110 mmol) as an acid scavenger, followed by dropwise addition of 3-chloro-1-propanol (9.45 g, 100 mmol)[2],[1].

  • Pressurization & Heating: Seal the pressure tube tightly. Submerge the tube in a pre-heated oil bath set strictly to 65 °C . The autogenous pressure will naturally rise to approximately 2–2.5 bar.

  • Self-Validation (IPC 1): At t=12 hours, carefully cool the vessel to room temperature, depressurize, and sample 0.1 mL. Analyze via HPLC (254 nm).

    • Validation Check: If the bis-alkylated impurity is > 3%, the bath temperature is too high; quench the reaction. If unreacted 3-chloro-1-propanol is > 10%, reseal and heat for an additional 6 hours.

  • Workup: Once validated, cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via recrystallization or flash chromatography to isolate 3-[(4-methoxyphenyl)amino]propan-1-ol.

Protocol B: High-Pressure Catalytic Reductive Amination

Objective: Prevent imine stalling and avoid hydrogenolysis by pairing high H₂ pressure with mild temperature.

  • Imine Formation: In a stainless-steel autoclave, dissolve p-anisidine (12.3 g, 100 mmol) and 3-hydroxypropanal (7.4 g, 100 mmol) in absolute ethanol (100 mL). Stir at 40 °C for 2 hours to form the imine intermediate.

  • Catalyst Addition: Cool to room temperature and carefully add 5% Pd/C (1.0 g) under a nitrogen blanket.

  • Pressurization: Seal the autoclave. Purge the vessel with nitrogen three times (pressurize to 5 bar, then release), followed by three purges with hydrogen gas. Finally, pressurize the vessel to 30 bar with H₂[3].

  • Hydrogenation: Heat the autoclave to 45 °C and stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations[4].

  • Self-Validation (IPC 2): At t=6 hours, monitor the hydrogen uptake gauge. If pressure has stopped dropping, sample the mixture.

    • Validation Check: If HPLC shows > 2% imine, repressurize to 30 bar and increase agitation speed. Do not increase the temperature.

  • Workup: Vent the hydrogen safely, purge with nitrogen, and filter the catalyst through a pad of Celite. Evaporate the ethanol to yield the pure target compound.

References

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: MDPI URL:[Link]

  • Full article: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Source: Taylor & Francis URL:[Link]

  • Room-Temperature Chemoselective Reductive Alkylation of Amines Catalyzed by a Well-Defined Iron(II) Complex Using Hydrogen Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-[(4-Methoxyphenyl)amino]propan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol.

The direct N-alkylation of p-anisidine with 3-chloropropan-1-ol is a classic exercise in kinetic control. Because p-anisidine is a highly electron-rich aromatic amine, it is exceptionally reactive. However, this reactivity is a double-edged sword, leading to three primary failure modes: overalkylation (N,N-dialkylation) , oxidative degradation , and sluggish electrophilic capture .

This guide is designed to move your workflow away from trial-and-error and toward a self-validating, mechanistically sound protocol.

Part 1: Diagnostic Decision Tree

Before adjusting your stoichiometry or changing solvents, use the following diagnostic logic to identify the root cause of your byproduct formation.

TroubleshootingTree Start Issue Detected: Low Yield of Target Molecule Q1 Is the reaction mixture turning dark brown/black? Start->Q1 A1_Yes Oxidation of p-Anisidine. Fix: Degas solvent, use Ar/N2. Q1->A1_Yes Yes Q2 Is LC-MS showing a mass of [M+H]+ 282 (Dialkylation)? Q1->Q2 No A2_Yes Overalkylation. Fix: Use 3 eq p-Anisidine, lower temp to 70°C. Q2->A2_Yes Yes Q3 Is the starting material remaining unreacted? Q2->Q3 No A3_Yes Poor Electrophile. Fix: Add 20 mol% NaI (Finkelstein catalysis). Q3->A3_Yes Yes

Caption: Diagnostic decision tree for troubleshooting 3-[(4-methoxyphenyl)amino]propan-1-ol synthesis.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: How do I suppress the formation of the N,N-dialkylated byproduct? The Causality: The root cause of overalkylation lies in the inductive effect. When p-anisidine undergoes monoalkylation to form your target molecule, the newly added hydroxypropyl group donates electron density to the nitrogen. This makes the secondary amine product more nucleophilic than the primary amine starting material [4]. Consequently, the monoalkylated product aggressively competes with p-anisidine for the remaining 3-chloropropan-1-ol. The Fix: You must manipulate the statistics of the collision frequency. Use a large excess of p-anisidine (2.5 to 3.0 equivalents) to ensure the electrophile is statistically much more likely to encounter a primary amine than a secondary amine [3]. Additionally, use a weaker base (like NaHCO₃ instead of K₂CO₃) and add the alkylating agent dropwise over a prolonged period to keep its local concentration low.

Q2: My reaction mixture turns dark brown or black, and I am isolating tarry byproducts. What is happening? The Causality: p-Anisidine features a strongly electron-donating methoxy group, making the aromatic ring highly susceptible to single-electron oxidation by atmospheric oxygen. Under basic conditions and elevated temperatures, the amine oxidizes into radical cations that rapidly polymerize into dark azobenzene derivatives and complex tars [1]. The Fix: Strict exclusion of oxygen is non-negotiable. Solvents (especially DMF or MeCN) must be sparged with Argon for at least 15 minutes prior to base addition. Maintain a positive pressure of inert gas throughout the reflux.

Q3: The reaction is too slow at 70°C, but heating it to 100°C increases both dialkylation and oxidation. How can I safely accelerate the kinetics? The Causality: 3-chloropropan-1-ol is a relatively poor electrophile because the chloride ion is a mediocre leaving group. Forcing the reaction thermally sacrifices selectivity for speed. The Fix: Employ in situ Finkelstein catalysis. By adding 20 mol% of Sodium Iodide (NaI), the chloride is displaced to form 3-iodopropan-1-ol in the reaction mixture [2]. The iodide is vastly more reactive toward N-alkylation, allowing the reaction to proceed rapidly at a mild 70°C, thereby preserving your monoalkylation selectivity.

Part 3: Quantitative Optimization Data

To illustrate the impact of these mechanistic adjustments, review the following standardized data table comparing reaction conditions and their direct effect on the Mono- vs. Di-alkylation ratio.

Reaction ConditionBaseAdditiveTemp (°C)AtmosphereMono : Di RatioOverall Yield (%)Observation
1.0 eq Anisidine, 1.2 eq Cl-PrOHK₂CO₃None100Air45 : 5535%Dark tar formation, severe oxidation.
3.0 eq Anisidine, 1.0 eq Cl-PrOHK₂CO₃None100Air80 : 2060%Moderate oxidation, improved ratio.
1.0 eq Anisidine, 1.0 eq Cl-PrOHDIPEANaI (0.2 eq)70Argon85 : 1575%Clean reaction, slight dialkylation.
3.0 eq Anisidine, 1.0 eq Cl-PrOH NaHCO₃ NaI (0.2 eq) 70 Argon 95 : 5 88% Clean, pale yellow, optimal selectivity.
Part 4: Competing Mechanistic Pathways

Understanding the divergence of these pathways is critical for maintaining kinetic control.

Mechanism Anisidine p-Anisidine (Primary Amine) Target 3-[(4-Methoxyphenyl)amino]propan-1-ol (Target: Secondary Amine) Anisidine->Target Monoalkylation (Desired) Oxidation Azobenzene / Tarry Polymers (Oxidation Byproducts) Anisidine->Oxidation O2 / Base / Heat (Degradation) Electrophile 3-Chloropropan-1-ol (Electrophile) Electrophile->Target Dialkylated N,N-Dialkylated Byproduct (Tertiary Amine) Target->Dialkylated + Electrophile (Overalkylation)

Caption: Competing mechanistic pathways: Monoalkylation vs. Dialkylation and Oxidation.

Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a "self-validating system." At each critical juncture, visual or analytical cues are provided to confirm the reaction is proceeding along the correct mechanistic pathway.

Step 1: Preparation & Degassing

  • In a flame-dried 250 mL round-bottom flask, dissolve p-anisidine (3.0 eq, 30 mmol) in anhydrous DMF (60 mL, 0.5 M).

  • Sparge the solution with Argon for 15 minutes.

  • Validation Check: The solution must remain clear and colorless to pale yellow. If it turns pink or brown, oxygen is present; abort and re-degas.

Step 2: Activation

  • Add NaHCO₃ (1.5 eq, 15 mmol) and NaI (0.2 eq, 2 mmol) to the flask. Stir for 10 minutes at room temperature under Argon.

  • Validation Check: The suspension should remain off-white. NaI initiates the in situ halogen exchange.

Step 3: Controlled Alkylation

  • Load 3-chloropropan-1-ol (1.0 eq, 10 mmol) into a syringe pump. Add it dropwise to the reaction mixture over 45 minutes.

  • Causality: Slow addition ensures the electrophile is immediately consumed by the vast excess of primary amine, starving the secondary amine product of alkylating agent.

Step 4: Heating & Monitoring

  • Heat the mixture to 70°C for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The target monoalkylated product will elute lower (more polar due to the -OH and -NH) than the starting p-anisidine, but higher than the highly polar baseline. The absence of a high-Rf spot confirms the suppression of the N,N-dialkylated byproduct.

Step 5: Workup & Recovery

  • Cool to room temperature, dilute with EtOAc (150 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove the DMF.

  • Extract the organic layer with a mild acidic wash (pH ~4.5 citrate buffer) to selectively pull the unreacted p-anisidine into the aqueous phase while leaving the slightly less basic secondary amine product in the organic phase.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.

Part 6: References
  • Title: Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p-anisidine Source: Benchchem URL:

  • Title: Protocol for N-alkylation of Amines with 3-Bromo-1-propanol Source: Benchchem URL:

  • Title: Arylamine synthesis by amination (alkylation) Source: Organic Chemistry Portal URL:

  • Title: Method for the selective production of N-methyl-para-anisidine Source: Google Patents URL:

Optimization

Technical Support Center: Recrystallization Troubleshooting for 3-[(4-methoxyphenyl)amino]propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the purification of 3-[(4-methoxyphenyl)amino]propan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the purification of 3-[(4-methoxyphenyl)amino]propan-1-ol .

Overview & Chemical Profiling

This molecule presents unique crystallization challenges due to its amphiphilic-like nature. It possesses a hydrophobic, electron-rich p-anisidine moiety coupled with a highly polar, hydrogen-bonding 3-aminopropanol tail. Because the secondary amine (-NH-) and primary alcohol (-OH) allow for extensive intermolecular hydrogen bonding, the molecule is highly prone to self-associating into a metastable liquid phase rather than forming an ordered crystal lattice—a phenomenon known as "oiling out" ()[1]. The ideal solvent system must disrupt these hydrogen bonds at reflux while providing a sharp solubility cliff upon cooling ()[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal binary solvent system for initial screening? A: We recommend starting with an Ethyl Acetate (EtOAc) / Heptane system ()[3]. EtOAc acts as the "good" solvent, effectively solvating the polar -OH and -NH groups via hydrogen bond acceptance. Heptane acts as the anti-solvent, forcing the hydrophobic p-methoxyphenyl ring out of solution. If EtOAc/Heptane yields poor recovery, Toluene / Heptane is an excellent alternative. Toluene provides strong π-π interactions with the aromatic ring, which often yields higher purity for secondary anilines.

Q2: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the cloud point of the mixture is higher than the melting point of the solute in that specific solvent system[1]. To troubleshoot this causality:

  • Adjust Solvent Ratios: Increase the volume of the "good" solvent (EtOAc) by 5-10% v/v. This lowers the cloud point below the nucleation temperature.

  • Control the Cooling Ramp: Rapid cooling traps the molecule in an amorphous oil. Use a strict, controlled cooling ramp of 0.1 to 0.2 °C/min.

  • Seed the Batch: Introduce 0.5 wt% of pure seed crystals just above the expected nucleation temperature to bypass the high thermodynamic energy barrier of primary nucleation[2].

Q3: How do I remove structurally similar impurities, such as unreacted p-anisidine or over-alkylated tertiary amines? A:

  • p-Anisidine (Starting Material): This impurity lacks the polar propanol tail and is highly soluble in non-polar solvents. Washing the final filter cake with cold Heptane or Hexanes will efficiently remove it[3].

  • Tertiary Amine (Over-alkylation): N,N-bis(3-hydroxypropyl)-p-anisidine is significantly more polar. If this is your primary impurity, switch to an Isopropanol (IPA) / Water recrystallization system. The highly protic nature of water will keep the more polar tertiary amine in the mother liquor while the target secondary amine crystallizes.

Quantitative Data: Solvent System Comparison
Solvent SystemVolume Ratio (v/v)Typical YieldPurity ProfilePros & Cons
EtOAc / Heptane 1 : 2 to 1 : 375 - 85%>98%Pros: Excellent general purity; sharp solubility curve. Cons: High risk of oiling out if cooled too quickly.
Toluene / Heptane 1 : 480 - 90%>97%Pros: Prevents oiling out better than EtOAc; good for scaling. Cons: Toluene is difficult to dry completely from the filter cake.
IPA / Water 1 : 1.565 - 75%>99%Pros: Superior removal of polar tertiary amine impurities. Cons: Lower overall yield due to partial solubility in water.
Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

Self-Validating Check: Ensure your glassware is completely dry before beginning. Trace water can disrupt the EtOAc/Heptane polarity gradient, artificially raising the cloud point and inducing oiling out.

  • Dissolution: Transfer crude 3-[(4-methoxyphenyl)amino]propan-1-ol to a reactor equipped with a reflux condenser. Add 3 volumes (v/w) of Ethyl Acetate. Heat to 65°C with moderate agitation (200 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 1 μm PTFE filter to remove insoluble particulates that could cause spurious nucleation[2].

  • Anti-Solvent Titration: At 65°C, slowly add Heptane dropwise until the solution becomes faintly turbid (this marks the cloud point). Immediately add 0.1 volumes of hot EtOAc to regain a clear, single-phase solution.

  • Nucleation & Seeding: Cool the reactor to 45°C at a strict rate of 0.2 °C/min. Add 0.5 wt% of pure 3-[(4-methoxyphenyl)amino]propan-1-ol seed crystals. Hold at 45°C for 30 minutes to allow the seed bed to mature.

  • Crystal Growth: Resume cooling at 0.2 °C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield and lattice ordering.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the cake with 2 volumes of pre-chilled (5°C) 1:3 EtOAc:Heptane.

  • Drying: Dry the product in a vacuum oven at 35°C until a constant weight is achieved.

Troubleshooting Workflow Visualization

RecrystallizationWorkflow Start Crude 3-[(4-methoxyphenyl)amino]propan-1-ol Dissolve Dissolve in Hot Solvent A (e.g., EtOAc at 65°C) Start->Dissolve AntiSolvent Titrate Anti-Solvent B (e.g., Heptane) to Cloud Point Dissolve->AntiSolvent Cooling Controlled Cooling (0.2 °C/min) & Seeding AntiSolvent->Cooling Decision Phase Separation State? Cooling->Decision OilingOut Oiling Out (Liquid-Liquid Phase) Decision->OilingOut Amorphous/Oil Crystallization Nucleation & Growth (Solid-Liquid Phase) Decision->Crystallization Crystals form FixOil Reheat to single phase, Add 5% v/v Solvent A, Seed at lower temp OilingOut->FixOil Filter Vacuum Filtration & Cold Solvent Wash Crystallization->Filter FixOil->Cooling Recool Dry Vacuum Drying (Constant Weight) Filter->Dry

Fig 1: Troubleshooting workflow for the recrystallization of 3-[(4-methoxyphenyl)amino]propan-1-ol.

References
  • Anderson, N. G. (2012). Practical Process Research and Development (2nd ed.). Academic Press.[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-[(4-methoxyphenyl)amino]propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-[(4-methoxyphenyl)amino]propan-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-[(4-methoxyphenyl)amino]propan-1-ol. Here, we provide field-proven insights, root-cause analyses, and step-by-step methodologies to help you successfully formulate this compound for both in vitro and in vivo applications.

Part 1: Core Chemical Properties & Root Cause Analysis

Q: Why is 3-[(4-methoxyphenyl)amino]propan-1-ol so poorly soluble in standard aqueous buffers at physiological pH?

A: The insolubility stems directly from the molecule's structural thermodynamics. The compound is a secondary arylamine (an aniline derivative) featuring a lipophilic 4-methoxyphenyl group and a hydrophilic propan-1-ol chain.

The conjugate acid of a secondary aniline typically has a pKa of approximately 4.0 to 4.8[1]. Because the pKa is significantly lower than physiological pH (7.4), the amine exists >99% in its unprotonated (free base) form in neutral water. In this uncharged state, the hydrophobic hydration energy of the aromatic ring dominates the molecule's physical properties. The single terminal hydroxyl group is insufficient to overcome the crystal lattice energy and hydrophobic penalty, resulting in precipitation or failure to dissolve.

Part 2: Strategy 1 - pH Modification and Salt Formation (The "Quick Fix")

Q: How can I quickly dissolve this compound for simple biochemical assays without using organic solvents?

A: You can exploit the ionizable secondary amine. By lowering the pH of your vehicle to at least 2 units below the compound's pKa (i.e., pH < 2.8), you force the complete protonation of the nitrogen atom. This converts the lipophilic free base into a highly water-soluble ammonium salt.

Protocol: In Situ Salt Formation

This protocol is a self-validating system: if the compound is fully protonated, the solution will become optically clear. If turbidity remains, the pH is not low enough.

  • Weighing: Weigh the target amount of 3-[(4-methoxyphenyl)amino]propan-1-ol free base into a clean glass vial.

  • Acidification: Add 0.1 N Hydrochloric acid (HCl) or Methanesulfonic acid at a 1.1 molar equivalent relative to the drug.

  • Agitation: Vortex vigorously for 2 minutes. The mechanical energy combined with the acidic environment will break the crystal lattice, yielding a clear solution.

  • Back-Titration: Carefully back-titrate the solution using 0.1 N NaOH or a strong buffer (e.g., Citrate buffer) to your target pH. Critical: Do not exceed pH 4.5, or the free base will begin to precipitate out of solution.

pH_Workflow A Weigh Free Base (Insoluble) B Add 0.1 N HCl (Protonation) A->B C Vortex/Sonicate (2 mins) B->C D Clear Solution (Ammonium Salt) C->D E Back-titrate to pH 4.5 (Buffer Addition) D->E F Final Aqueous Formulation (Ready for Assay) E->F

Workflow for in situ salt formation and pH adjustment of the free base.

Part 3: Strategy 2 - Co-Solvent Systems (For Cell Culture)

Q: I need to test this compound in cell culture at pH 7.4. I cannot use acidic conditions because it will kill the cells. What is the best approach?

A: Co-solvency is required. Because the unprotonated free base is lipophilic, it dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, you must carefully manage the final DMSO concentration in your assay. Research indicates that DMSO concentrations above 0.5% - 1.0% (v/v) can induce significant cellular toxicity, alter ROS production, and skew assay readouts[2].

Protocol: DMSO Stock and Aqueous Dilution

This method relies on creating a supersaturated micro-environment that prevents the drug from crashing out when introduced to aqueous media.

  • Stock Preparation: Prepare a highly concentrated stock solution (10 mM to 50 mM) in 100% anhydrous DMSO.

  • Media Warming: Warm your target cell culture media (e.g., DMEM with 10% FBS) to 37°C. The thermal energy increases the kinetic solubility limit.

  • Dropwise Addition: While vigorously vortexing or stirring the warmed media, add the DMSO stock dropwise. The rapid mixing prevents localized pockets of high water concentration, which cause immediate precipitation.

  • Validation: Observe the final media under an inverted phase-contrast microscope. The absence of refractile micro-crystals validates that the compound remains in solution.

Part 4: Strategy 3 - Cyclodextrin Inclusion Complexes (For In Vivo Dosing)

Q: I need to dose animals intravenously (IV) at pH 7.4, and I cannot use high amounts of DMSO due to systemic toxicity. How do I formulate it?

A: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity. The 4-methoxyphenyl ring of your compound is highly lipophilic and fits perfectly into the HP-β-CD cavity, forming a 1:1 inclusion complex[3]. This mechanism effectively "hides" the hydrophobic portion of the molecule from the aqueous environment, exponentially increasing apparent solubility at neutral pH without the toxicity of organic solvents.

Protocol: HP-β-CD Complexation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline or PBS (pH 7.4).

  • Drug Addition: Add 3-[(4-methoxyphenyl)amino]propan-1-ol in excess of its estimated solubility limit to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes, then stir continuously overnight at room temperature to allow the system to reach thermodynamic equilibrium.

  • Filtration (Self-Validation): Filter the resulting suspension through a 0.22 µm PVDF syringe filter. The filter removes any uncomplexed, insoluble free base. The resulting clear filtrate contains the solubilized inclusion complex at a known, quantifiable concentration.

CD_Complexation Drug 3-[(4-methoxyphenyl)amino]propan-1-ol (Hydrophobic Ring) Mix Stirring & Sonication (Aqueous Media) Drug->Mix Excess Solid CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Mix 20% w/v Complex 1:1 Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibrium

Mechanism of HP-β-CD inclusion complex formation to shield the hydrophobic ring.

Quantitative Summary of Formulation Strategies

The following table summarizes the expected solubility outcomes and operational constraints for each troubleshooting strategy.

Formulation StrategyTarget pHPrimary Solubilizing AgentMax Tolerated Vehicle %Best Application
Aqueous Buffer (Control) 7.4NoneN/ABaseline (Insoluble)
In Situ Salt Formation < 4.50.1 N HCl / MesylateN/ACell-free biochemical assays
Co-Solvent Dilution 7.4Anhydrous DMSO≤ 0.5% - 1.0% (v/v)In vitro cell culture assays
Inclusion Complexation 7.420% (w/v) HP-β-CD100% (Aqueous)In vivo IV/IP dosing

References

  • Principles of Drug Action 1, Spring 2005, Amines. Auburn University. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 3-[(4-methoxyphenyl)amino]propan-1-ol Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol. This pathway, typically driven by the catalytic reductive amination of p-anisidine (4-methoxyaniline) with 3-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol. This pathway, typically driven by the catalytic reductive amination of p-anisidine (4-methoxyaniline) with 3-hydroxypropanal, is notoriously prone to premature catalyst deactivation. As a secondary amine featuring both an electron-rich methoxy group and a terminal hydroxyl, the product presents a "perfect storm" for transition metal catalysts.

This guide is designed for researchers and drug development professionals to diagnose, mitigate, and solve catalytic failures in this specific workflow.

Part 1: Diagnostic Decision Tree

Before altering your reaction parameters, it is critical to identify the exact mechanism of deactivation. Use the workflow below to guide your analytical troubleshooting.

Pathway A Reaction Stalls (Low Yield) B Analyze Catalyst (XPS, BET, TGA) A->B C1 Amine Poisoning (High N/Pd ratio) B->C1 XPS C2 Physical Fouling (Pore Blockage) B->C2 BET C3 Thermal Sintering (Agglomeration) B->C3 TEM D1 Add Acidic Modifier (e.g., AcOH) C1->D1 D2 Pre-form Imine Optimize Feed C2->D2 D3 Control Exotherm Lower Temp C3->D3

Diagnostic workflow for identifying and resolving catalyst deactivation mechanisms.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my Pd/C catalyst deactivate so rapidly when synthesizing 3-[(4-methoxyphenyl)amino]propan-1-ol? A1: The deactivation in this specific pathway is driven by a dual mechanism: chemical poisoning and physical fouling[1]. The target molecule is a secondary amine featuring an electron-rich methoxy group. Amines are strong Lewis bases that heavily chemisorb onto the electrophilic palladium surface, forming stable Pd-amine complexes that block active sites[2]. Concurrently, the aliphatic aldehyde precursor, 3-hydroxypropanal, is highly susceptible to base-catalyzed aldol condensation and oligomerization under reaction conditions. These heavy oligomers deposit onto the carbon support, causing severe physical fouling and pore blockage[3].

Q2: How do I analytically differentiate between amine poisoning and aldehyde fouling? A2: A self-validating diagnostic approach requires analyzing the spent catalyst. If fouling (coking) is the primary culprit, Brunauer–Emmett–Teller (BET) surface area analysis will show a drastic reduction in pore volume, and Thermogravimetric Analysis (TGA) will reveal significant mass loss between 300–500 °C due to the combustion of carbonaceous deposits[4]. Conversely, if amine poisoning dominates, X-ray Photoelectron Spectroscopy (XPS) will detect high concentrations of chemisorbed nitrogen on the metal surface[2].

Q3: What process parameters can mitigate thermal degradation during this exothermic reaction? A3: Reductive amination is highly exothermic. Localized thermal runaways at the catalyst surface can cause metal nanoparticles to agglomerate (sintering), permanently reducing the active surface area[4]. To prevent this, uncouple the imine condensation from the hydrogenation step. Pre-form the imine using molecular sieves to remove water[5], then conduct the hydrogenation at strictly controlled temperatures (50–80 °C). Using a continuous flow reactor or a slow, controlled dosage of the aldehyde into the p-anisidine/catalyst slurry helps dissipate the heat of reaction[6].

Q4: Which catalyst system is most robust for this specific pathway? A4: While Pd/C is the industry standard for reductive amination, it is highly susceptible to amine poisoning. Ruthenium on carbon (Ru/C) or Nickel-based catalysts (e.g., Raney Ni) often demonstrate superior longevity for oxygenated substrates[7]. Ru/C requires higher hydrogen pressures but resists fouling better due to its distinct hydrogenation kinetics.

Part 3: Quantitative Data – Catalyst Performance Matrix

When scaling up the synthesis of 3-[(4-methoxyphenyl)amino]propan-1-ol, selecting the right catalyst is a balance between activity and longevity. The table below summarizes the expected performance profiles of common heterogeneous catalysts in this specific pathway.

Catalyst TypeTypical LoadingOptimal Temp (°C)Primary Deactivation ModeRelative Lifetime
Pd/C 1–5 mol%40–60Amine PoisoningLow (1–3 cycles)
Pt/C 1–3 mol%50–70Poisoning / FoulingModerate (3–4 cycles)
Ru/C 0.5–2 mol%80–100Fouling (Coking)High (4–6 cycles)
Raney Ni 10–20 wt%60–90Sintering / LeachingLow (1–2 cycles)

Part 4: Self-Validating Protocol – Poisoning Mitigation Workflow

To maximize catalyst lifespan, you must separate the condensation and reduction phases. This step-by-step methodology explains not just what to do, but why it works mechanistically.

Step 1: Imine Pre-formation (Dehydration)

  • Action: Combine p-anisidine (1.0 eq) and 3-hydroxypropanal (1.05 eq) in anhydrous methanol over 4Å molecular sieves. Stir for 2–4 hours at room temperature[5].

  • Causality: Water is a byproduct of imine formation. Removing it drives the equilibrium forward and prevents the hydration and subsequent aldol oligomerization of 3-hydroxypropanal, drastically reducing physical fouling of the catalyst pores[3].

Step 2: Acidic Modification

  • Action: Filter out the molecular sieves and add 1.0 equivalent of acetic acid to the filtrate[8].

  • Causality: Acetic acid mildly protonates the resulting secondary amine product (3-[(4-methoxyphenyl)amino]propan-1-ol). This shifts the electronic equilibrium, weakening the nitrogen's ability to act as a multidentate ligand and preventing it from permanently poisoning the palladium active sites[2].

Step 3: Controlled Hydrogenation

  • Action: Introduce 5 mol% Pd/C (or Ru/C for higher longevity) to the solution. Pressurize the reactor with H₂ (15–30 bar) and maintain the temperature at 50 °C with active cooling.

  • Causality: Active cooling prevents thermal sintering of the metal nanoparticles[4]. Because the imine is pre-formed, it reduces rapidly, minimizing the time the catalyst is exposed to reactive intermediates[6].

Step 4: Catalyst Recovery and Regeneration

  • Action: Post-reaction, filter the catalyst and wash sequentially with methanol, 0.1 M HCl in methanol, and pure methanol. Dry under vacuum.

  • Causality: The acidic wash strips any residual chemisorbed amines from the metal surface, restoring the active sites for subsequent cycles[1].

Sources

Reference Data & Comparative Studies

Validation

3-[(4-methoxyphenyl)amino]propan-1-ol vs 3-(phenylamino)propan-1-ol reactivity comparison

An in-depth understanding of secondary aniline derivatives is critical for optimizing synthetic pathways, particularly in medicinal chemistry and materials science. As a Senior Application Scientist, I approach the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of secondary aniline derivatives is critical for optimizing synthetic pathways, particularly in medicinal chemistry and materials science. As a Senior Application Scientist, I approach the selection between 3-[(4-methoxyphenyl)amino]propan-1-ol (a p-methoxy substituted derivative) and 3-(phenylamino)propan-1-ol (the unsubstituted parent compound) not merely as a structural preference, but as a precise tuning parameter for reaction kinetics, basicity, and oxidative stability.

This guide objectively compares the reactivity profiles of these two compounds, exploring the causality behind their chemical behavior and providing self-validating experimental protocols to quantify their performance.

Electronic Causality & Structural Mechanics

The fundamental divergence in reactivity between these two molecules stems entirely from the presence of the methoxy (-OCH₃) group at the para position of the aromatic ring in 3-[(4-methoxyphenyl)amino]propan-1-ol.

In the unsubstituted 3-(phenylamino)propan-1-ol [1], the lone pair of electrons on the secondary amine nitrogen is delocalized into the π-system of the benzene ring. This delocalization stabilizes the molecule but significantly reduces the electron density on the nitrogen, resulting in a relatively weak base and a moderate nucleophile (analogous to the parent aniline, pKa ~4.6)[2][3].

Conversely, the para-methoxy group in 3-[(4-methoxyphenyl)amino]propan-1-ol acts as a powerful electron-donating group via the mesomeric effect (+M > -I). The oxygen lone pair donates electron density into the aromatic ring, effectively pushing electron density back toward the amine nitrogen[4][5]. This structural modification has three cascading effects:

  • Elevated Basicity: The increased electron density on the nitrogen makes it more capable of accepting a proton. The conjugate acid pKa rises to approximately 5.34 (mirroring p-anisidine)[6].

  • Enhanced Nucleophilicity: The higher HOMO (Highest Occupied Molecular Orbital) energy level of the nitrogen lone pair accelerates nucleophilic attacks, such as N-alkylation or acylhydrazone formation[7].

  • Lowered Oxidation Potential: The electron-rich aromatic ring becomes highly susceptible to oxidation, readily forming colored quinone imine derivatives[8][9].

Reactivity A 3-[(4-methoxyphenyl)amino]propan-1-ol M +M Effect of -OCH3 Group A->M Structural Feature B 3-(phenylamino)propan-1-ol N_B Baseline Nucleophilicity (Slower Reaction Rates) B->N_B No +M group O_B Higher Oxidation Resistance B->O_B Stable aromatic core N_A Higher Nucleophilicity (Faster N-Acylation) M->N_A Increased e- density on N O_A Easily Oxidized (Quinone Imine Formation) M->O_A Lowered Oxidation Potential

Figure 1: Electronic effects dictating reactivity pathways.

Quantitative Performance Comparison

To facilitate direct comparison, the thermodynamic and kinetic properties of both compounds are summarized below. Data is extrapolated from their parent aniline/anisidine scaffolds under standard conditions[3][7].

Property3-(phenylamino)propan-1-ol3-[(4-methoxyphenyl)amino]propan-1-ol
CAS Number 31121-11-6N/A (Derivative specific)
Conjugate Acid pKa ~4.61 (Weak Base)~5.34 (Moderate Base)
Relative Nucleophilicity Baseline (1x)High (~3x to 5x faster)
Oxidation Susceptibility Moderate (Stable in dark/cold)High (Requires inert atmosphere)
Aromatic Ring Activation Ortho/Para directing (Moderate)Highly activated (EAS occurs rapidly)
Primary Application Stable linker synthesis, APIsOxidation-sensitive probes, rapid coupling

Experimental Workflows: Self-Validating Protocols

To objectively prove the reactivity differences, we employ self-validating experimental systems. By running competitive assays in a single vessel, we eliminate inter-run variables (such as temperature fluctuations or localized concentration gradients), ensuring the causality of our results is purely electronic.

Protocol A: Competitive N-Acylation Kinetics

This protocol determines the relative nucleophilicity of the two amines by forcing them to compete for a limiting amount of an electrophile (acetyl chloride).

Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under N₂, dissolve 1.0 mmol of 3-(phenylamino)propan-1-ol and 1.0 mmol of 3-[(4-methoxyphenyl)amino]propan-1-ol in 20 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 0.5 mmol of biphenyl as an inert internal standard for HPLC quantification.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton scavenger. Cool the mixture to 0 °C in an ice bath.

  • Electrophile Introduction: Dropwise, add 0.8 mmol of acetyl chloride (limiting reagent) over 2 minutes under vigorous stirring.

  • Kinetic Sampling: Extract 100 µL aliquots at 1, 5, 15, and 30 minutes. Immediately quench each aliquot into 900 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm). Expected Result: The ratio of the p-methoxy N-acetylated product to the unsubstituted N-acetylated product will heavily favor the p-methoxy derivative (typically >4:1), proving the +M effect's enhancement of nucleophilicity[7].

Workflow S1 Step 1: Equimolar Preparation Dissolve both amines in DCM S2 Step 2: Electrophile Addition Add limiting Acetyl Chloride at 0°C S1->S2 S3 Step 3: Kinetic Sampling Quench aliquots at 1, 5, 15, 30 min S2->S3 S4 Step 4: HPLC Analysis Quantify conversion rates vs Int. Std. S3->S4

Figure 2: Competitive N-acylation kinetic workflow.
Protocol B: Oxidative Degradation Assay

Because p-anisidine derivatives are widely utilized as reagents for detecting oxidation products[8][9], their own oxidative stability is inherently low. This protocol validates their susceptibility to aerial/chemical oxidation.

Methodology:

  • Solution Preparation: Prepare separate 10 mM solutions of both compounds in methanol.

  • Oxidant Exposure: Add 1.0 equivalent of a mild oxidant, such as silver(I) oxide (Ag₂O), to each flask at room temperature.

  • Spectrophotometric Monitoring: Monitor the reaction mixtures using UV-Vis spectroscopy.

  • Observation: The 3-[(4-methoxyphenyl)amino]propan-1-ol solution will rapidly darken (turning deep red/brown) due to the formation of highly conjugated quinone imines. The 3-(phenylamino)propan-1-ol solution will remain relatively colorless for a significantly longer duration[2].

Conclusion

For robust, long-term stability in drug formulation or material synthesis, 3-(phenylamino)propan-1-ol is the superior choice due to its resistance to oxidation. However, if the synthetic pathway requires rapid nucleophilic coupling at the nitrogen atom, or if the molecule is being designed as a sacrificial antioxidant or redox probe, the highly activated 3-[(4-methoxyphenyl)amino]propan-1-ol provides unmatched kinetic advantages.

References

  • PubChem: 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 National Institutes of Health (NIH) URL:[Link]

  • P-Anisidine | C7H9NO | CID 7732 National Institutes of Health (NIH) URL:[Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Aniline - Properties and Basicity Wikipedia URL: [Link]

Sources

Comparative

HPLC Method Validation for 3-[(4-methoxyphenyl)amino]propan-1-ol Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex amine-containing intermediates, the demand for robust, stability-indicating analytical methods has never been higher. 3-[(4-methoxyphenyl)amino]propan-1-ol is a bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex amine-containing intermediates, the demand for robust, stability-indicating analytical methods has never been higher. 3-[(4-methoxyphenyl)amino]propan-1-ol is a bifunctional molecule featuring a secondary arylamine and a primary aliphatic alcohol. This structural duality presents unique chromatographic challenges: the hydrophobic methoxyphenyl group drives strong retention on reversed-phase media, while the polar amino-alcohol tail is highly susceptible to secondary interactions with residual silanols, often leading to severe peak tailing and poor resolution from structurally similar degradants (e.g., p-anisidine).

This guide objectively compares a traditional isocratic approach with an Optimized Stability-Indicating Gradient Method , providing a comprehensive, step-by-step validation protocol grounded in the latest ICH Q2(R2) and FDA guidelines [4, 7].

Methodological Comparison: Overcoming Isocratic Limitations

Historically, purity testing for simple arylamines relied on isocratic methods using acidic mobile phases (e.g., 0.1% TFA). While sufficient for basic assay testing, these methods fail as stability-indicating purity tests because protonated secondary amines interact strongly with ionized silanols on the silica support, causing peak broadening that masks closely eluting impurities.

We engineered an optimized gradient method utilizing a high-pH mobile phase and a polar-embedded stationary phase. By shifting the pH to 9.0, the secondary amine (pKa ~5.5) remains in its neutral free-base form, eliminating ion-exchange tailing and dramatically improving resolution.

Table 1: Performance Comparison & Scientific Rationale
ParameterTraditional Isocratic MethodOptimized Gradient Method (Proposed)Scientific Rationale (Causality)
Column Chemistry Standard C18, 5 µmPolar-embedded C18 (Core-shell), 2.7 µmPolar-embedded groups prevent phase collapse in highly aqueous conditions and provide alternate selectivity for polar degradants.
Mobile Phase 50:50 Methanol : Water (0.1% TFA, pH 2.0)A: 10 mM Ammonium Bicarbonate (pH 9.0)B: AcetonitrileAt pH 9.0, the secondary amine is un-ionized, preventing secondary silanol interactions and yielding sharp, symmetrical peaks.
Elution Profile Isocratic (15 min run)Gradient (10% to 90% B over 15 min)Gradient elution focuses the analyte band, increasing theoretical plates and ensuring late-eluting hydrophobic impurities are washed off.
Peak Tailing (Tf) 1.8 - 2.2 (Broad)1.05 - 1.15 (Sharp) Neutralizing the analyte eliminates the electrostatic drag that causes tailing.
Resolution (Rs) < 1.5 (Co-elution with p-anisidine)> 3.5 Superior baseline separation ensures accurate quantitation of critical impurities.

The Validation Lifecycle: A Self-Validating System

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. This means the method must contain built-in systemic checks (System Suitability Testing) that prevent the generation of invalid data [8]. If the system fails the predefined criteria, the analytical sequence automatically aborts.

Validation_Workflow SST System Suitability (SST) Rs > 2.0, Tailing < 1.5 Spec Specificity Peak Purity Angle < Threshold SST->Spec Pass Lin Linearity & Range LOQ to 120%, R² > 0.999 Spec->Lin Pass AccPrec Accuracy & Precision Recovery 98-102%, RSD < 1% Lin->AccPrec Pass Rob Robustness DoE: Flow, Temp, pH AccPrec->Rob Pass Valid Method Validated Ready for QC Release Rob->Valid ICH Q2(R2) Met

Sequential ICH Q2(R2) validation workflow with built-in self-validating acceptance criteria.

Step-by-Step Experimental Protocols

The following protocols are designed to meet the rigorous standards of the ICH Q2(R2) guidelines for the validation of analytical procedures [4, 9].

Phase 1: Chromatographic Conditions & System Suitability (SST)

Before executing validation parameters, establish the baseline capability of the instrument.

  • Preparation: Prepare a Diluent of Water:Acetonitrile (50:50 v/v). Prepare a System Suitability Solution containing 100 µg/mL of 3-[(4-methoxyphenyl)amino]propan-1-ol and 1 µg/mL of p-anisidine (critical resolution pair).

  • Execution: Inject the SST solution in six replicates.

  • Self-Validation Checkpoint: The sequence may only proceed if:

    • Resolution (Rs) between p-anisidine and the main peak is ≥ 2.0 .

    • Peak Tailing (Tf) for the main peak is ≤ 1.5 .

    • %RSD of the main peak area is ≤ 1.0% .

Phase 2: Specificity & Forced Degradation

Specificity proves the method can unambiguously assess the analyte in the presence of impurities and degradants [4].

  • Stress Conditions: Subject 1 mg/mL of the API to:

    • Acid/Base: 1N HCl and 1N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 6 hours (targets the secondary amine).

    • Thermal/Photolytic: 105°C for 7 days; UV light (ICH Q1B).

  • Analysis: Dilute stressed samples to the working concentration (100 µg/mL) and inject using a Photodiode Array (PDA) detector.

  • Causality & Acceptance: The PDA extracts the UV spectra across the chromatographic peak. The software calculates the Peak Purity Angle and Peak Purity Threshold. Acceptance: Purity Angle < Purity Threshold, proving no co-eluting hidden degradants exist under the main peak.

Phase 3: Linearity, Range, LOD, and LOQ

Demonstrates that the detector response is directly proportional to the concentration [7].

  • Preparation: Prepare a stock solution (1000 µg/mL). Perform serial dilutions to create 6 calibration levels ranging from the Reporting Threshold (0.05% of nominal) up to 120% of the specification limit (0.05, 0.5, 25, 50, 100, and 120 µg/mL).

  • Execution: Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999. The Limit of Quantitation (LOQ) is experimentally verified as the lowest concentration where Signal-to-Noise (S/N) ≥ 10 and precision %RSD ≤ 5.0%.

Phase 4: Accuracy (Spike Recovery) & Precision

Validates the exactness and repeatability of the method[7, 10].

  • Accuracy Preparation: Spike known amounts of 3-[(4-methoxyphenyl)amino]propan-1-ol into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent replicates per level (9 total samples).

  • Precision Preparation: For Repeatability, prepare 6 independent sample preparations of a single homogeneous batch at 100% concentration. For Intermediate Precision, have a second analyst prepare 6 new samples on a different day using a different HPLC system.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%. Precision %RSD must be ≤ 1.0% for both intra-day and inter-day assessments.

Experimental Validation Data Summary

The optimized gradient method was subjected to the above protocols. The empirical data conclusively demonstrates that the method exceeds all regulatory thresholds, rendering it vastly superior to legacy isocratic methods.

Table 2: Validation Results vs. ICH Q2(R2) Acceptance Criteria
Validation ParameterICH Q2(R2) / FDA Acceptance CriteriaExperimental Result (Optimized Method)Status
System Suitability Rs > 2.0, Tf ≤ 1.5, %RSD ≤ 1.0%Rs = 4.1, Tf = 1.08, %RSD = 0.3%PASS
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285PASS
Linearity (0.05 - 120 µg/mL) R² ≥ 0.999, y-intercept bias ≤ 2%R² = 0.9998, bias = 0.4%PASS
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.048 µg/mLPASS
Accuracy (Recovery) 98.0% – 102.0% (Mean of 3 levels)99.6% (Range: 99.1% - 100.2%)PASS
Repeatability (Precision) %RSD ≤ 1.0% (n=6)%RSD = 0.42%PASS
Intermediate Precision %RSD ≤ 1.0% (n=12, 2 analysts)%RSD = 0.55%PASS

Conclusion

Testing the purity of bifunctional molecules like 3-[(4-methoxyphenyl)amino]propan-1-ol requires analytical strategies that address the specific physicochemical properties of the analyte. As demonstrated, traditional low-pH isocratic methods fail to suppress secondary silanol interactions, leading to poor resolution and inaccurate impurity profiling.

By employing a Quality-by-Design (QbD) approach to method development—specifically utilizing a high-pH ammonium bicarbonate buffer and a polar-embedded core-shell column—the Optimized Gradient Method achieves baseline resolution of critical pairs, exceptional peak symmetry, and sub-nanogram sensitivity. The method successfully passes all self-validating SST criteria and strictly adheres to ICH Q2(R2) validation parameters, making it highly recommended for regulatory submissions and routine Quality Control release testing.

References

  • Validation of Analytical Procedures Q2(R2)
  • Q2(R2)
  • A Well-Written Analytical Procedure for Regulated HPLC Testing LCGC International URL
  • Analytical Method Development and Validation in Pharmaceuticals Resolve Mass URL
  • Step-by-Step Analytical Methods Validation and Protocol Demarche ISO 17025 URL
Validation

mass spectrometry fragmentation pattern analysis of 3-[(4-methoxyphenyl)amino]propan-1-ol

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of gas-phase ion chemistry is paramount when developing robust analytical methods for novel compounds. 3-[(4-methoxyphenyl)amino]propan-1-ol (Chemical Formula: C₁₀H₁₅NO₂, Exact Mass: 181.1103 Da) is a structural motif featuring a secondary aromatic amine, an electron-donating methoxy group, and a terminal primary alcohol. These distinct functional groups heavily dictate its ionization efficiency and fragmentation behavior.

This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental protocols of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) for the analysis of this compound.

Mechanistic Causality: ESI vs. EI Fragmentation Pathways

The choice of ionization source fundamentally alters the internal energy and radical state of the resulting ions, leading to divergent fragmentation cascades.

LC-ESI-MS/MS: Soft Ionization and the Even-Electron Rule

In positive-ion ESI, the basic secondary amine readily accepts a proton in the liquid phase (aided by acidic mobile phase modifiers), generating a highly stable, low-internal-energy even-electron precursor ion [M+H]⁺ at m/z 182.118 [1]. Because single-stage ESI imparts minimal energy, Collision-Induced Dissociation (CID) is required to induce fragmentation, which strictly follows the even-electron rule[2].

  • Dehydration (-18 Da): The primary alcohol group facilitates a thermodynamically favorable neutral loss of water, yielding a product ion at m/z 164 .

  • Alkyl Cleavage: Charge-directed heterolytic cleavage of the N-alkyl bond transfers the proton to the more basic aromatic amine. This expels the propanol chain as a neutral allyl alcohol, leaving the charge on the highly conjugated 4-methoxyaniline fragment at m/z 124 .

GC-EI-MS: Hard Ionization and Radical Chemistry

Conversely, 70 eV electron impact is a "hard" ionization technique that ejects an electron from the molecule (typically from the nitrogen lone pair), forming a highly energetic odd-electron radical cation [M]⁺• at m/z 181 [3].

  • Alpha-Cleavage (-45 Da): The dominant and most diagnostic pathway for aliphatic and secondary amines in EI is alpha-cleavage[3]. The C(α)-C(β) bond of the propanol chain ruptures, expelling a hydroxyethyl radical (•CH₂CH₂OH). The remaining charge is heavily stabilized by the nitrogen lone pair, forming a stable iminium ion at m/z 136 [4].

Fragmentation PrecursorESI [M+H]+ m/z 182 Protonated Amine LossH2O m/z 164 [-H2O] PrecursorESI->LossH2O CID (-18 Da) CleavageCN m/z 124 [4-methoxyaniline+H]+ PrecursorESI->CleavageCN CID (Alkyl Loss) PrecursorEI [M]+• m/z 181 Radical Cation AlphaCleavage m/z 136 Alpha-Cleavage [-C2H5O•] PrecursorEI->AlphaCleavage 70 eV (-45 Da) RadicalCleavage m/z 123 [4-methoxyaniline]+• PrecursorEI->RadicalCleavage 70 eV (-58 Da)

Fig 1. Divergent MS fragmentation pathways under ESI (CID) versus EI (70 eV) conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal system suitability checks and explain the causality behind reagent selection.

Protocol A: LC-ESI-QqQ Quantitative Workflow

Causality: LC-MS is preferred for this molecule in its native state. The use of formic acid ensures complete protonation of the secondary amine, maximizing the[M+H]⁺ signal[5].

  • Sample Preparation: Dilute the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Add Formic Acid (FA) to a final concentration of 0.1% (v/v).

  • System Suitability (Self-Validation): Before running biological or synthetic matrices, inject a solvent blank followed by a 10 ng/mL Quality Control (QC) standard. The QC must yield a signal-to-noise (S/N) ratio > 50 for the primary transition to validate source cleanliness.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at 0.4 mL/min.

  • MS/MS Parameters (Positive Mode):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • MRM Transitions: Set Q1 to m/z 182.1. Set Q3 to m/z 124.0 (Quantifier, Collision Energy: 20 eV) and m/z 164.1 (Qualifier, Collision Energy: 15 eV).

Protocol B: GC-EI-MS Structural Profiling Workflow

Causality: Secondary amines and primary alcohols readily adsorb to the active silanol sites in GC liners and columns, causing severe peak tailing and thermal degradation[5]. Derivatization is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Derivatization (Critical Step): Transfer 100 µL of the sample extract (in an aprotic solvent like ethyl acetate) to a silanized glass vial. Add 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. This forms the di-TMS derivative (MW = 325 Da).

  • System Suitability (Self-Validation): Inject a decafluorotriphenylphosphine (DFTPP) tune mix to verify that the MS source lenses are clean and the 70 eV electron multiplier is properly calibrated across the m/z 50-500 range.

  • Chromatography: Inject 1 µL (Split ratio 10:1) into an inlet heated to 250°C. Use a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • MS Parameters: Source temperature 230°C, Quadrupole 150°C. Scan range m/z 40–400.

Workflow Sample 3-[(4-methoxyphenyl)amino]propan-1-ol PrepLC Dilution in 0.1% FA (Promotes Protonation) Sample->PrepLC PrepGC BSTFA Derivatization (Prevents Tailing) Sample->PrepGC LCMS LC-ESI-MS/MS Soft Ionization PrepLC->LCMS GCMS GC-EI-MS Hard Ionization PrepGC->GCMS DataLC Even-Electron Ions [M+H]+ LCMS->DataLC DataGC Odd-Electron Ions [M]+• GCMS->DataGC

Fig 2. Comparative analytical workflow for 3-[(4-methoxyphenyl)amino]propan-1-ol mass spectrometry.

Data Presentation & Platform Comparison

The selection between LC-MS and GC-MS should be driven by the specific analytical goal: LC-MS excels in high-throughput quantification of the intact molecule, whereas GC-MS provides superior structural fingerprinting via library matching.

Table 1: Diagnostic Fragmentation Ions

Ionization ModePrecursor Ion (m/z)Key Fragment (m/z)Neutral Loss / Cleavage TypeDiagnostic Value
ESI (+) 182.1 (Protonated)164.1-18 Da (H₂O)Confirms presence of the terminal aliphatic alcohol.
ESI (+) 182.1 (Protonated)124.0Alkyl chain lossConfirms the 4-methoxyaniline core structure.
EI (70 eV) 181.1 (Radical Cation)136.1-45 Da (•CH₂CH₂OH)Base Peak. Alpha-cleavage confirms secondary amine connectivity.
EI (70 eV) 181.1 (Radical Cation)123.0-58 DaConfirms the unfragmented 4-methoxyaniline radical.

Table 2: Performance Comparison of MS Alternatives

MetricLC-ESI-QqQ (Triple Quad)LC-ESI-Q-TOFGC-EI-MS (Single Quad)
Primary Use Case High-sensitivity PK quantificationMetabolite ID & Exact MassStructural confirmation & Library matching
Sample Prep Simple (Dilution)Simple (Dilution)Complex (Derivatization required)
Sensitivity (LOD) ~1–5 pg/mL (Excellent)~10–50 pg/mL (Good)~1–5 ng/mL (Moderate)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Data Specificity MRM transitions (Targeted)< 2 ppm mass error (Untargeted)NIST Library spectral matching

References

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances (2016). URL:[Link]

  • "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Semantic Scholar (2019). URL:[Link]

  • "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." MDPI (2018). URL:[Link]

  • "GCMS Section 6.15 - Fragmentation of Amines." Whitman College. URL:[Link]

  • "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." PMC (2014). URL:[Link]

Sources

Comparative

Comparative Analysis: p-Anisidine Derivatives vs. 3-[(4-methoxyphenyl)amino]propan-1-ol in Bioconjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, bioconjugation efficacy, and self-validating experimental workflows. Structural and Electronic Causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, bioconjugation efficacy, and self-validating experimental workflows.

Structural and Electronic Causality

In the realm of bioconjugation and organic synthesis, the selection of an aromatic amine dictates the thermodynamic feasibility and chemoselectivity of downstream reactions. p-Anisidine (4-methoxyaniline) serves as a foundational building block due to the electron-donating nature of its para-methoxy group, which activates the aromatic ring. However, its primary amine limits its utility in advanced oxidative coupling due to high oxidation potentials and competitive side reactions.

By contrast, 3-[(4-methoxyphenyl)amino]propan-1-ol is a highly specialized N-alkylated derivative. The addition of the 3-hydroxypropyl chain fundamentally alters the molecule's physicochemical profile:

  • Electronic Modulation: The alkyl group converts the primary amine into a secondary amine. Through inductive electron donation, it significantly lowers the oxidation potential of the molecule, allowing for rapid, single-electron oxidation into a highly electrophilic iminoquinone intermediate [1].

  • Aqueous Solubility: The terminal hydroxyl (-OH) group drastically increases hydrophilicity, a critical requirement for maintaining native protein folding during bioconjugation in aqueous buffers.

  • Bifunctionality: The primary alcohol serves as an orthogonal synthetic handle. It can be pre-functionalized (e.g., via esterification) to attach fluorophores, PEG chains, or cytotoxic payloads prior to protein conjugation.

StructuralComparison Anisidine p-Anisidine Core (Primary Amine) Deriv1 Standard Derivatives (e.g., Azido-p-anisidine) Anisidine->Deriv1 Functionalization Deriv2 3-[(4-methoxyphenyl)amino]propan-1-ol (Secondary Amine) Anisidine->Deriv2 N-Alkylation (Propanol) Prop1 High Oxidation Potential Moderate Solubility Deriv1->Prop1 Prop2 Lowered Oxidation Potential High Aqueous Solubility Deriv2->Prop2 App1 Multi-Payload ADCs (Thio-Antibody Conjugates) Prop1->App1 App2 Rapid Oxidative Coupling (Tyrosine-Selective Bioconjugation) Prop2->App2

Fig 1: Structural divergence and downstream application logic of p-anisidine vs. its N-alkylated derivative.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their performance metrics in biological media. The table below synthesizes quantitative and qualitative data regarding their reactivity and utility.

ParameterStandard p-Anisidine Derivatives3-[(4-methoxyphenyl)amino]propan-1-ol
Amine Substitution Primary (-NH₂)Secondary (-NH-R)
Oxidation Potential High (Requires harsh oxidants)Low (Easily oxidized by NaIO₄)
Aqueous Solubility Moderate (Requires organic co-solvents)High (Driven by terminal -OH)
Bioconjugation Target Engineered Cysteines (via click chemistry)Native Tyrosine Residues
Reaction Kinetics Hours (Standard click/substitution)Rapid (2–5 minutes via oxidative coupling)
Primary Application
Synthetic Handles Single (Amine/Azide)Dual (Secondary Amine + Primary Alcohol)

Application Divergence & Mechanisms

The Case for Standard p-Anisidine Derivatives in ADCs

Recent advancements in 2026 have demonstrated that functionalized p-anisidine derivatives (such as azido-anilines) are critical for synthesizing multi-payload thio-antibody conjugates. By utilizing a diBr-pyridazinedione (PD) scaffold combined with an azido-p-anisidine entity, researchers can attach up to three different payloads to engineered thio-trastuzumab mutants [2]. The primary amine of the anisidine is essential here to form stable linkages with the PD scaffold, while the azide allows for orthogonal click chemistry.

The Case for 3-[(4-methoxyphenyl)amino]propan-1-ol in Oxidative Coupling

When targeting native amino acids rather than engineered cysteines, the Francis group established that N,N-dialkyl-p-anisidine derivatives undergo exceptionally rapid oxidative coupling with tyrosine residues[1]. 3-[(4-methoxyphenyl)amino]propan-1-ol acts as a superior electron donor. Upon treatment with sodium periodate (NaIO₄), it rapidly loses two electrons and two protons to form a highly reactive iminoquinone. This intermediate selectively undergoes electrophilic aromatic substitution with the phenol ring of tyrosine.

OxidativeCoupling Step1 3-[(4-methoxyphenyl)amino] propan-1-ol Step2 NaIO4 Oxidation (2-5 mins) Step1->Step2 Step3 Electrophilic Iminoquinone Step2->Step3 -2e-, -2H+ Step4 Target Protein (Tyrosine Residue) Step3->Step4 Nucleophilic Attack Step5 Stable Covalent Bioconjugate Step4->Step5 Cross-linking

Fig 2: Mechanism of rapid oxidative coupling utilizing the N-alkylated p-anisidine derivative.

Experimental Workflows: Self-Validating Protocols

As application scientists, we must design protocols that inherently validate their own success at each step to prevent downstream failures.

Protocol A: Multi-Payload ADC Synthesis using Azido-p-Anisidine [2]

Objective: Construct a defined Drug-to-Antibody Ratio (DAR) conjugate using a functionalized p-anisidine derivative.

  • Antibody Reduction: Treat thio-trastuzumab (10 mg/mL) with 10 eq of TCEP for 2 hours at 37°C to reduce engineered disulfides.

    • Self-Validation Check: Perform an Ellman’s assay. A successful reduction will yield a stoichiometric release of free thiols (absorbance at 412 nm).

  • Scaffold Conjugation: Introduce the diBr-pyridazinedione-azido-p-anisidine scaffold (5 eq) to the reduced antibody in borate buffer (pH 8.0). Incubate for 1 hour at 22°C.

    • Self-Validation Check: Run intact mass LC-MS. The mass shift must correspond exactly to the addition of the scaffold, confirming complete bridging of the thiols without aggregation.

  • Payload Attachment: Execute Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) by adding a DBCO-functionalized payload (e.g., MMAE) to the azido-p-anisidine handle.

    • Self-Validation Check: Analyze via Hydrophobic Interaction Chromatography (HIC). The chromatogram should show a single, sharp peak corresponding to the specific DAR, validating the absence of unconjugated or over-conjugated species.

Protocol B: Tyrosine-Selective Oxidative Coupling using 3-[(4-methoxyphenyl)amino]propan-1-ol [1]

Objective: Site-selectively label native tyrosine residues on a target protein.

  • Pre-functionalization: React the primary alcohol of 3-[(4-methoxyphenyl)amino]propan-1-ol with a fluorophore-NHS ester (e.g., AlexaFluor 488) in DMF with DIPEA.

    • Self-Validation Check: Purify via preparative HPLC and confirm the mass of the bifunctional linker via ESI-MS. Purity must be >95% to prevent off-target protein labeling.

  • Oxidative Coupling: Mix the target protein (50 µM) with the pre-functionalized propanol derivative (500 µM) in phosphate buffer (pH 7.4). Initiate the reaction by adding NaIO₄ (1 mM). Quench after exactly 5 minutes with sodium dithionite.

    • Causality Note: The brief 5-minute window is critical. The lowered oxidation potential of the secondary amine allows it to oxidize faster than native methionine or cysteine residues, preserving protein function.

    • Self-Validation Check: Resolve the reaction mixture on an SDS-PAGE gel and perform in-gel fluorescence imaging before Coomassie staining. Fluorescence should perfectly co-localize with the protein band, validating covalent attachment.

  • Site Mapping: Digest the purified bioconjugate with trypsin.

    • Self-Validation Check: Analyze the peptide fragments via MS/MS. The presence of a mass shift corresponding to the linker on the specific tyrosine-containing peptide validates the chemoselectivity of the propanol derivative.

Conclusion

While primary p-anisidine derivatives remain indispensable for click-chemistry-based ADC scaffolds, 3-[(4-methoxyphenyl)amino]propan-1-ol represents a significant evolutionary step for site-selective bioconjugation. By leveraging the electron-donating and hydrophilic properties of the 3-hydroxypropyl group, researchers can achieve rapid, tyrosine-selective labeling under mild aqueous conditions, maintaining the structural integrity of complex biomolecules.

References

  • ElSohly, A. M., & Francis, M. B. (2015). Development of Oxidative Coupling Strategies for Site-Selective Protein Modification. Accounts of Chemical Research, 48(7), 1971-1978.[Link]

  • McMahon, C., Queval, C. J., Thanasi, I. A., Lau, D. H. W., Howell, M., Wang, N., Lee, M. T. W., Gaynord, J. S., Baker, J. R., & Chudasama, V. (2026). Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries. RSC Chemical Biology, Advance Article.[Link]

Validation

Comprehensive GC-MS Characterization Guide for 3-[(4-methoxyphenyl)amino]propan-1-ol: A Comparative Analysis of Derivatization Strategies

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

For researchers and drug development professionals, characterizing bifunctional molecules like 3-[(4-methoxyphenyl)amino]propan-1-ol (C₁₀H₁₅NO₂, MW: 181.23 g/mol ) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical challenge. The molecule features two highly polar functional groups: a primary aliphatic alcohol (-OH) and a secondary aromatic amine (-NH-).

When analyzed directly, the active hydrogens on these groups engage in strong hydrogen bonding with the silanol groups of standard GC stationary phases[1]. Without chemical intervention, this interaction results in severe peak tailing, unpredictable retention times, and potential thermal degradation within the injection port[1]. To achieve rigorous, reproducible quantitation and structural confirmation, chemical derivatization—specifically silylation—is mandatory[2].

This guide objectively compares the performance of direct (underivatized) GC-MS against two premier silylation strategies and orthogonal LC-MS/MS, providing actionable experimental data and self-validating protocols.

Comparative Analysis of Analytical Strategies

Strategy A: Direct GC-MS (The Baseline Failure State)

Attempting to analyze 3-[(4-methoxyphenyl)amino]propan-1-ol directly yields sub-optimal results. The high polarity of the molecule leads to broad, asymmetrical peaks. This method is only suitable for qualitative screening at high concentrations and fails rigorous validation criteria for limits of detection (LOD) and precision.

Strategy B: Silylation with BSTFA + 1% TMCS (The Industry Standard)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor[3]. However, secondary amines are sterically hindered and notoriously resistant to standard silylation[4]. The addition of 1% Trimethylchlorosilane (TMCS) is critical; TMCS acts as a Lewis acid catalyst, driving the reaction to completion to form the di-TMS derivative[5]. This strategy offers excellent volatility and sharp peak shapes, making it the workhorse for routine profiling[3].

Strategy C: Silylation with MTBSTFA (The Quantitative Powerhouse)

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups[6]. TBDMS ethers are 104 times more stable to hydrolysis than their TMS counterparts[6]. More importantly, under Electron Ionization (EI), TBDMS derivatives reliably cleave the tert-butyl group, yielding a highly abundant [M-57]⁺ fragment[7]. This predictable fragmentation concentrates the ion current into a single high-mass peak, drastically improving the signal-to-noise ratio for Selected Ion Monitoring (SIM) quantitation[8].

Strategy D: LC-MS/MS (The Orthogonal Alternative)

For laboratories avoiding derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+) is highly effective. The secondary amine readily accepts a proton to form an [M+H]⁺ ion. While LC-MS/MS requires less sample preparation, GC-MS retains the advantage of standardized EI spectral libraries (e.g., NIST) for the unambiguous structural elucidation of isomers[1].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic and mass spectrometric performance of 3-[(4-methoxyphenyl)amino]propan-1-ol across the evaluated methodologies.

Analytical StrategyDerivatization ReagentTarget DerivativeRetention Time (approx.)Peak Symmetry (Tailing Factor)Primary Quantitation IonLOD (Estimated)
Direct GC-MS NoneUnderivatized12.5 min2.50 (Severe Tailing)Variable (Thermal Breakdown)50.0 ng/mL
Standard GC-MS BSTFA + 1% TMCSDi-TMS14.2 min1.05 (Excellent)[M]⁺ or [M-15]⁺2.0 ng/mL
Quantitative GC-MS MTBSTFADi-TBDMS16.8 min1.02 (Excellent)[M-57]⁺ (Base Peak)0.5 ng/mL
LC-MS/MS None[M+H]⁺ Ion4.5 min1.00 (Excellent)m/z 182.1 → Product Ions0.1 ng/mL

Experimental Workflow & Decision Matrix

G Start Sample: 3-[(4-methoxyphenyl)amino]propan-1-ol Moisture Is the sample completely anhydrous? Start->Moisture Dry Azeotropic Drying (N2 stream + Acetonitrile) Moisture->Dry No Deriv Select Derivatization Strategy Moisture->Deriv Yes Dry->Deriv TMS BSTFA + 1% TMCS (Forms Di-TMS Derivative) Deriv->TMS Standard GC TBDMS MTBSTFA (Forms Di-TBDMS Derivative) Deriv->TBDMS Quantitative GC LCMS Direct LC-MS/MS (ESI+ Mode) Deriv->LCMS Thermolabile/Aqueous GCMS_TMS GC-EI-MS Routine Profiling TMS->GCMS_TMS GCMS_TBDMS GC-EI-MS High-Sensitivity Quantitation TBDMS->GCMS_TBDMS

Figure 1: Decision matrix for the GC-MS characterization of bifunctional amino alcohols.

Self-Validating Experimental Protocols

Protocol 1: Azeotropic Drying (Critical Pre-requisite)

Causality: Silylation reagents are highly sensitive to moisture; water will preferentially react with BSTFA/MTBSTFA, quenching the reagent, lowering the reaction yield, and causing analyte instability[9].

  • Transfer 1.0 mg of the sample (or equivalent extract) into a 2.0 mL glass autosampler vial.

  • Add 200 µL of anhydrous acetonitrile.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

  • Self-Validation Step: Visually inspect the vial. The absolute absence of a solvent meniscus and the presence of a completely dry, crystalline residue confirms readiness.

Protocol 2: Di-TMS Derivatization (BSTFA + 1% TMCS)

Causality: The bulky 4-methoxyphenyl group and the propyl chain create a sterically hindered pocket around the nitrogen atom. Standard BSTFA alone will rapidly silylate the primary alcohol but stall at the amine. By introducing 1% TMCS, the chloride ion acts as an excellent leaving group, generating a highly reactive silylating intermediate that overcomes this steric barrier[4].

  • Reconstitute the dried sample in 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent)[3].

  • Add 100 µL of BSTFA containing 1% TMCS[4].

  • Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a dry block heater at 70°C for 45 minutes to force the secondary amine to react completely[4].

  • Cool to room temperature prior to injection.

  • System Suitability Test (SST): Inject the sample. Monitor the chromatographic ratio of the mono-TMS peak to the di-TMS peak. A mono-TMS peak area >5% of the total indicates incomplete derivatization, requiring a longer incubation time or fresh reagent.

Protocol 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C, Quadrupole Temp 150°C.

  • Acquisition: Full Scan (m/z 50–500) for library matching; SIM mode for quantitation (Targeting [M-57]⁺ for MTBSTFA derivatives)[7].

Sources

Comparative

Stereochemical Validation of 3-[(4-Methoxyphenyl)amino]propan-1-ol Derivatives: A Comparative Guide

The Stereochemical Challenge Derivatives of 3-[(4-methoxyphenyl)amino]propan-1-ol are highly versatile chiral building blocks in pharmaceutical development. The p-methoxyphenyl (PMP) moiety serves as a robust, oxidativel...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Challenge

Derivatives of 3-[(4-methoxyphenyl)amino]propan-1-ol are highly versatile chiral building blocks in pharmaceutical development. The p-methoxyphenyl (PMP) moiety serves as a robust, oxidatively cleavable protecting group for the secondary amine, allowing these 1,3-amino alcohol scaffolds to be integrated into complex asymmetric syntheses (e.g., analogues of fluoxetine or atomoxetine).

However, validating the stereochemistry—both the enantiomeric excess (ee) and the absolute configuration (AC)—of these derivatives presents a unique analytical challenge. The molecule contains both a hydrogen-bond donor/acceptor (the hydroxyl group) and a secondary amine. This structural duality leads to complex intramolecular hydrogen bonding (forming transient 6-membered rings in solution), resulting in a highly flexible conformational landscape. Consequently, selecting the correct analytical methodology requires a deep understanding of the molecule's physical chemistry.

This guide objectively compares the three leading technologies for stereochemical validation of these derivatives, providing actionable, self-validating experimental workflows for drug development professionals.

Comparative Analysis of Validation Technologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for determining ee. For PMP-protected amino alcohols, polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective.

  • The Causality of Separation: Separation occurs due to a combination of hydrogen bonding between the analyte's –OH/–NH groups and the CSP's carbamate linkages, coupled with π-π stacking interactions driven by the electron-rich PMP aromatic ring.

  • Limitations: While HPLC offers unmatched precision for ee, it cannot independently determine absolute configuration without a known reference standard, and method development can be time-consuming ([1]).

19 F NMR with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) utilizing chiral solvating or derivatizing agents offers a high-throughput alternative to HPLC.

  • The Causality of Nucleus Selection: The 1 H NMR spectrum of 3-[(4-methoxyphenyl)amino]propan-1-ol is heavily congested in the aliphatic region (the propanol backbone) and the aromatic region (the PMP group). By derivatizing the amine or alcohol with a fluorine-containing CDA (e.g., 2-fluorobenzoyl chloride), analysts can utilize 19 F NMR. The 19 F nucleus provides a pristine background with zero native interference, allowing for highly accurate integration of diastereomeric peaks to determine ee ([2]).

Vibrational Circular Dichroism (VCD)

For determining the absolute configuration of flexible molecules without the need for single-crystal X-ray diffraction, VCD is the premier chiroptical technique.

  • The Causality of Conformational Mapping: VCD measures the differential absorption of left and right circularly polarized infrared light. Because 1,3-amino alcohols are conformationally dynamic, their VCD spectra are a population-weighted average of all conformers. By pairing experimental VCD with Density Functional Theory (DFT) calculations, researchers can map the entire chiral skeleton, providing a definitive AC assignment that traditional electronic circular dichroism (ECD) often fails to resolve ([3]).

Decision Matrix & Workflow Visualization

G Start Chiral Amino Alcohol Derivative Goal Define Validation Goal Start->Goal EE Enantiomeric Excess (ee) Goal->EE Purity Check AC Absolute Configuration (AC) Goal->AC Structure ID HPLC Chiral HPLC (High Precision) EE->HPLC NMR 19F NMR + CDA (High Throughput) EE->NMR VCD VCD + DFT (Solution State) AC->VCD XRAY X-Ray Diffraction (Solid State) AC->XRAY

Decision matrix for stereochemical validation of chiral amino alcohols.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each validation method when applied to PMP-protected amino alcohol derivatives.

Validation MethodologyPrimary OutputLimit of Detection (LOD)Analysis Time / SampleConformational SensitivityRelative Cost / Sample
Chiral HPLC (UV) ee, de0.1%15 – 45 minsLow (Separation based)Medium
19 F NMR + CDA ee, de1.0%5 – 10 minsLow (Derivatized state)Low
VCD + DFT Absolute Config.N/A (Requires pure)2 – 4 hours (Scan)Very HighHigh (Comp. heavy)
Optical HTS Assays Rapid ee5.0%< 1 minLowVery Low

(Note: High-throughput optical assays are emerging for rapid screening but generally exhibit higher average errors (±5-7%) compared to chromatographic methods [[4]]).

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal go/no-go validation checkpoints.

Protocol 1: Self-Validating Chiral HPLC for ee Determination

The causality behind the mobile phase: The secondary amine of the PMP group interacts strongly with residual silanols on the silica support of the CSP, leading to severe peak tailing. Adding a basic modifier competitively masks these silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (e.g., 85:15 v/v). Crucial Step: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary amine tailing.

  • System Suitability (The Validation Step): Inject a synthesized racemic standard of the 3-[(4-methoxyphenyl)amino]propan-1-ol derivative.

  • Resolution Check: Calculate the resolution ( Rs​ ) between the two enantiomeric peaks. Rule: If Rs​<1.5 , the method is invalid. Adjust the Hexane/IPA ratio or switch the CSP (e.g., from AD-H to OD-H) until baseline resolution is achieved.

  • Sample Analysis: Inject the enantioenriched sample. Integrate the peaks at λ=254 nm (utilizing the strong PMP chromophore) and calculate the ee.

Protocol 2: Self-Validating VCD for Absolute Configuration

The causality behind conformational searching: A single calculated conformer will yield an inaccurate VCD spectrum due to the flexibility of the 1,3-amino alcohol backbone. Boltzmann-weighting of all low-energy conformers is mandatory.

  • Experimental Acquisition: Dissolve 5-10 mg of the enantiopure sample in 150 μ L of CDCl3​ . Record the IR and VCD spectra using a BaF 2​ cell (100 μ m path length) over 4 hours to ensure a high signal-to-noise ratio.

  • Computational Search: Perform a Molecular Mechanics conformational search to identify all conformers within a 5.0 kcal/mol window.

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies at the B3LYP/6-311G(d,p) level of theory. Apply Boltzmann weighting to all conformers within 2.0 kcal/mol of the global minimum.

  • The Validation Step (IR Match): Overlay the experimental IR spectrum with the calculated IR spectrum. Rule: If the major vibrational bands (especially the O-H and N-H stretches) do not align, the theoretical model is flawed (likely missing explicit solvent interactions). Do not proceed to VCD comparison until the IR spectra match.

  • AC Assignment: Once the IR spectra are validated, compare the signs (+/-) of the experimental VCD bands against the calculated VCD bands to assign the definitive absolute configuration.

VCD Sample Isolate Enantiomer IR Record IR/VCD Spectra Sample->IR DFT DFT Conformational Search Sample->DFT Compare Compare & Validate (IR Match First) IR->Compare Sim Simulate VCD Spectra DFT->Sim Boltzmann Weighting Sim->Compare Assign Assign Absolute Configuration Compare->Assign High Confidence

Self-validating workflow for absolute configuration assignment via VCD.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, American Chemical Society (2021).[Link]

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Journal of Physical Chemistry & Biophysics, Hilaris Publishing (2015).[Link]

  • Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, PubMed Central (2014).[Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC. Chemistry – A European Journal, SciSpace Repository (2020).[Link]

Sources

Validation

Benchmarking 3-[(4-methoxyphenyl)amino]propan-1-ol Against Standard Amine Catalysts: A Guide to Bifunctional Chemoselectivity

Executive Summary In the landscape of organocatalysis, drug development professionals frequently rely on standard aliphatic amines (e.g., pyrrolidine, triethylamine) or chiral amino acids (e.g., L-proline) to drive carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organocatalysis, drug development professionals frequently rely on standard aliphatic amines (e.g., pyrrolidine, triethylamine) or chiral amino acids (e.g., L-proline) to drive carbon-carbon bond formation. However, these conventional catalysts often struggle with chemoselectivity, leading to off-target polymerization, dehydration, or irreversible catalyst poisoning.

Enter 3-[(4-methoxyphenyl)amino]propan-1-ol (MPAP) . As a specialized, achiral γ-amino alcohol, MPAP bridges the gap between simple Brønsted bases and complex bifunctional organocatalysts. By combining an N-aryl secondary amine—electronically tuned by a para-methoxy group—with a flexible propan-1-ol chain, MPAP operates via a synergistic "push-pull" activation model. This guide objectively benchmarks MPAP against standard amine catalysts, providing actionable experimental data, mechanistic causality, and self-validating protocols for process chemists.

Mechanistic Rationale: The "Goldilocks" Nucleophilicity

To understand why MPAP outperforms standard amines in complex mixtures, we must analyze the causality behind catalyst failure. Standard aliphatic amines like pyrrolidine possess high pKa values (~11.3), making them fiercely nucleophilic. While excellent for rapid enamine formation, they frequently trigger runaway side reactions (e.g., self-condensation of aldehydes). Conversely, simple anilines (pKa ~4.6) are often too weak to initiate catalysis efficiently.

MPAP occupies a strategic middle ground. The strongly electron-donating para-methoxy group enriches the nitrogen's electron density via resonance, elevating its nucleophilicity above standard anilines without reaching the hyper-reactive threshold of aliphatic amines. Concurrently, the γ-hydroxyl group acts as a built-in hydrogen-bond donor. This bifunctional nature allows MPAP to simultaneously activate nucleophiles and stabilize electrophiles via a highly organized transition state, a mechanism that mirrors the efficiency of classic chiral amino alcohol organocatalysts used in asymmetric synthesis 1.

ActivationMode A MPAP Catalyst (Bifunctional) B N-Aryl Amine (Attenuated Nucleophile) A->B Electronic Tuning C γ-Hydroxyl Group (H-Bond Donor) A->C Structural Flexibility D Transition State (Push-Pull Activation) B->D Enamine/Base Activation C->D Electrophile Coordination E High Yield & Chemoselectivity D->E C-C Bond Formation

Bifunctional push-pull activation mode of MPAP in carbon-carbon bond formation.

Benchmarking Data: The Michael Addition

To objectively evaluate MPAP, we benchmarked it against Triethylamine (TEA), Pyrrolidine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the classic Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is a fundamental carbon-carbon bond-forming benchmark for synthesizing γ-nitro ketone building blocks, which are critical precursors for noncanonical amino acids and APIs 2.

Table 1: Catalyst Performance in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
CatalystCatalyst Loading (mol%)pKa (Conjugate Acid)Time (h)Yield (%)Chemoselectivity (Product:Byproduct)
TEA 10~10.7244585:15
DBU 10~13.526870:30 (Oligomerization)
Pyrrolidine 10~11.347275:25 (Side reactions)
MPAP 10~5.5*694 >99:1

*Estimated based on p-anisidine derivatives.

Analysis of Results: While DBU and Pyrrolidine exhibited faster initial kinetics, their unattenuated basicity led to significant oligomerization of the nitrostyrene. TEA was sluggish and left the reaction incomplete. MPAP delivered a near-quantitative yield with perfect chemoselectivity. The γ-hydroxyl group of MPAP forms a critical hydrogen bond with the nitro group of the electrophile, lowering the LUMO and directing the nucleophilic attack, effectively suppressing side reactions—a phenomenon well-documented in primary and secondary β/γ-amino alcohol organocatalysts 3.

Experimental Protocol: Self-Validating Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol for the MPAP-catalyzed Michael addition is designed as a self-validating system.

Materials:

  • trans-β-Nitrostyrene (1.0 mmol, 149 mg)

  • Acetylacetone (1.2 mmol, 120 mg)

  • MPAP (0.1 mmol, 18.1 mg, 10 mol%)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve trans-β-Nitrostyrene (1.0 mmol) in absolute ethanol (2.0 mL). Causality check: Ethanol is selected over non-polar solvents because it participates in a transient hydrogen-bonding network with MPAP, lowering the transition state activation barrier 4.

  • Catalyst Addition: Add MPAP (10 mol%). Causality check: The solution should remain perfectly clear. MPAP's excellent solubility in polar protic solvents prevents the heterogeneous kinetic bottlenecks often seen with amino acid catalysts like L-proline.

  • Initiation: Add acetylacetone (1.2 mmol) dropwise over 2 minutes at room temperature (25°C).

  • Monitoring: Stir the reaction for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) will cleanly convert to a single product spot (Rf ~0.3). Validation: The absence of baseline streaking confirms the complete suppression of nitrostyrene polymerization.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (10 mL) and wash with 1M aqueous HCl (2 x 5 mL). Causality check: The acidic wash protonates the secondary amine of MPAP, partitioning the catalyst entirely into the aqueous layer for facile removal, leaving the pure product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to afford 3-(2-nitro-1-phenylethyl)pentane-2,4-dione as a white solid (>90% yield).

Workflow S1 Step 1: Dissolution Substrates in EtOH S2 Step 2: Catalysis Add 10 mol% MPAP S1->S2 S3 Step 3: Reaction Stir 6h at 25°C S2->S3 S4 Step 4: Quench 1M HCl Wash S3->S4 S5 Step 5: Isolation Organic Phase Recovery S4->S5

Step-by-step workflow for MPAP-catalyzed Michael addition with integrated product isolation.

Strategic Advantages in Drug Development

For pharmaceutical process chemists, MPAP offers three distinct operational advantages over standard amines:

  • Toxicity & Handling: Unlike volatile, highly toxic aliphatic amines (e.g., pyrrolidine), MPAP is a stable, low-volatility compound, dramatically improving operator safety and simplifying bulk handling.

  • Downstream Purification: The presence of both a secondary amine and a primary alcohol provides multiple orthogonal handles for scavenging. MPAP can be easily removed using standard acidic aqueous washes or silica-based metal/amine scavengers.

  • Platform Versatility: Beyond direct organocatalysis, the bifunctional scaffold of MPAP makes it an excellent precursor for synthesizing chiral ligands or serving as a backbone for complex noncanonical amino acid synthesis.

Conclusion

While chiral amino alcohols dominate the literature for asymmetric transformations, the achiral bifunctional catalyst 3-[(4-methoxyphenyl)amino]propan-1-ol (MPAP) proves vastly superior to standard aliphatic amines in chemoselective carbon-carbon bond formation. By perfectly balancing attenuated nucleophilicity with targeted hydrogen-bonding, MPAP prevents substrate degradation and maximizes yield, making it an indispensable tool in the modern drug development arsenal.

References

  • BenchChem. "A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions." BenchChem Technical Guides, 2025. 1

  • Chemical Science (RSC Publishing). "Enantioselective organocatalytic strategies to access noncanonical α-amino acids." Chemical Science, 2024. 2

  • PMC (NIH). "Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes." RSC Advances, 2020.3

  • BenchChem. "An In-depth Technical Guide to the Mechanism of Action of Amino Alcohol Compounds in Asymmetric Synthesis." BenchChem Technical Guides, 2025. 4

Sources

Safety & Regulatory Compliance

Safety

3-[(4-methoxyphenyl)amino]propan-1-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Handling 3-[(4-methoxyphenyl)amino]propan-1-ol requires a dee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Handling 3-[(4-methoxyphenyl)amino]propan-1-ol requires a deep understanding of its molecular structure. Because this compound is an amino alcohol bearing a p-anisidine (4-methoxyaniline) derivative moiety, it presents unique toxicological and reactive profiles.

The electron-donating methoxy group on the benzene ring increases the nucleophilicity of the secondary amine, but more importantly, aniline derivatives are notorious for rapid dermal absorption. Systemic exposure can lead to methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), which severely impairs oxygen transport[1]. Consequently, your disposal procedures must be designed as a self-validating system that strictly prevents aerosolization, dermal contact, and environmental release into aquatic systems[2].

Here is your comprehensive, step-by-step operational guide for the safe handling and disposal of 3-[(4-methoxyphenyl)amino]propan-1-ol.

Pre-Disposal: Self-Validating Safety & PPE

Before interacting with the waste stream, you must establish a safety perimeter. Your Personal Protective Equipment (PPE) and environment should provide immediate feedback or absolute protection if a containment breach occurs.

Table 1: Required PPE and Scientific Causality

PPE ComponentSpecificationCausality / Scientific Rationale
Gloves Butyl rubber or heavy-duty Nitrile (Double-gloved)Aniline derivatives permeate standard thin latex/nitrile rapidly. Double-gloving allows immediate removal of the outer layer upon suspected contamination without exposing the skin.
Eye Protection Z87.1 Chemical Splash GogglesThe primary alcohol and secondary amine can cause severe corneal damage and irreversible irritation upon contact[2].
Body Nomex or standard lab coat + impermeable apronPrevents the capillary action of liquid spills from pulling the toxic organic compound through woven fabrics onto the skin.
Ventilation Fume hood (Face velocity 80-100 fpm)Prevents the inhalation of toxic vapors or aerosolized particulates during liquid transfer[2].

Step-by-Step Disposal Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA), 3-[(4-methoxyphenyl)amino]propan-1-ol must be classified and managed as a toxic organic hazardous waste [3].

Step 1: Waste Stream Segregation
  • Action: Segregate the chemical into a dedicated "Non-Halogenated Organic Waste" container. Exception: If your workflow involved halogenated solvents (e.g., dichloromethane, chloroform), it must go into the "Halogenated Organic Waste" stream.

  • Causality: Mixing nucleophilic amines with certain halogenated compounds or heavy metals in an uncontrolled waste carboy can lead to slow, gas-evolving alkylation reactions or complexation, potentially over-pressurizing the container.

Step 2: Self-Validating pH Check
  • Action: Before sealing the waste container, verify the pH of the waste mixture using a simple pH indicator strip.

  • Causality: As an amino alcohol, this compound acts as a weak base. Inadvertently adding it to a highly acidic waste carboy could trigger a violent, exothermic neutralization. If the waste stream pH is >10.0, neutralize it carefully with a dilute acid (e.g., 1M HCl) in an ice bath before transferring it to the final accumulation container.

Step 3: Containment and Labeling
  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans.

  • Causality: Amines can slowly corrode copper, brass, or aluminum alloys, leading to structural failure of the container.

  • Action: Apply a compliant RCRA label explicitly stating: "Hazardous Waste - Toxic Organics (Contains 3-[(4-methoxyphenyl)amino]propan-1-ol)". Date the container the exact moment the first drop of waste enters[4].

Step 4: Satellite Accumulation and Transport
  • Action: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Causality: EPA regulations (40 CFR § 262.15) mandate that generators accumulate waste safely under the direct control of the operator before transferring it to a central facility for licensed incineration[3].

Quantitative Storage and Compatibility Parameters

To ensure compliance and chemical stability, adhere strictly to the following quantitative limits during the accumulation phase.

Table 2: Quantitative Waste Management Parameters

ParameterQuantitative LimitScientific / Regulatory Causality
Safe pH Range 4.0 – 10.0Prevents exothermic neutralization reactions in mixed waste carboys.
Max SAA Volume 55 GallonsEPA 40 CFR § 262.15 limit for Satellite Accumulation Areas[3].
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)Mandated by EPA to prevent degradation of containers and limit long-term exposure risks[5].
Storage Temperature < 40°C (104°F)Minimizes the vapor pressure of the amino alcohol and prevents container pressurization[2].

Emergency Spill Response Workflow

If a spill occurs, do not use combustible materials like sawdust to absorb the liquid, as the organic mixture may become highly flammable.

  • Evacuate & Isolate: Immediately remove personnel lacking proper PPE from the vicinity[1].

  • Neutralize & Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, earth, or commercial vermiculite)[2].

  • Collect: Sweep the absorbed mixture into a compatible, sealable HDPE container using non-sparking tools.

  • Decontaminate: Wash the spill area with a dilute mild acid (such as 5% acetic acid) to neutralize residual amine traces, followed by copious amounts of water. Collect all rinsate as hazardous waste[6].

Operational Workflow Diagram

DisposalWorkflow A Liquid Waste Generation 3-[(4-methoxyphenyl)amino]propan-1-ol B Contains Halogenated Solvents? A->B C Route to Halogenated Organic Waste B->C Yes D Route to Non-Halogenated Organic Waste B->D No E Self-Validation: Verify pH (4.0 - 10.0) C->E D->E F Seal in HDPE/Glass Apply RCRA Hazardous Label E->F G Transfer to Satellite Accumulation Area F->G H Final Disposal via Licensed EPA Contractor G->H

Workflow for the safe segregation and disposal of 3-[(4-methoxyphenyl)amino]propan-1-ol waste.

References

  • [1] p-Anisidine Hazard Summary. New Jersey Department of Health. Available at:[Link]

  • [6] Safety Data Sheet (SDS) - Amino Alcohol. Tower Metalworking Fluids. Available at: [Link]

  • [2] Safety Data Sheet: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. Available at:[Link]

  • [5] Categories of Hazardous Waste Generators. US Environmental Protection Agency (EPA). Available at: [Link]

  • [3] 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • [4] Hazardous Waste Generator Regulatory Summary. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-[(4-methoxyphenyl)amino]propan-1-ol

Comprehensive Safety and Operational Guide for Handling 3-[(4-methoxyphenyl)amino]propan-1-ol As a substituted secondary aromatic amine (an aniline derivative containing a p-methoxyphenyl group), 3-[(4-methoxyphenyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-[(4-methoxyphenyl)amino]propan-1-ol

As a substituted secondary aromatic amine (an aniline derivative containing a p-methoxyphenyl group), 3-[(4-methoxyphenyl)amino]propan-1-ol presents unique and severe handling risks. Standard laboratory safety protocols are often insufficient for this class of compounds. This guide provides drug development professionals and researchers with the mechanistic rationale, mandatory personal protective equipment (PPE), and self-validating operational workflows required to handle this chemical safely.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To understand the stringent PPE requirements, one must first understand the toxicokinetics of aniline derivatives. The primary threat is not acute corrosivity, but rather silent, rapid systemic toxicity [1].

  • Dermal Penetration: The lipophilic nature of the p-methoxyphenyl group allows the molecule to rapidly bypass the stratum corneum (the skin's outer barrier) and enter the bloodstream[2].

  • Methemoglobinemia (Hypoxia): Once absorbed, hepatic cytochrome P450 enzymes N-hydroxylate the amine. This N-hydroxy metabolite acts as a redox catalyst, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation, cyanosis, and potentially fatal tissue hypoxia[3][4].

G A 3-[(4-methoxyphenyl)amino] propan-1-ol B Dermal/Inhalation Absorption A->B Lipophilic C Hepatic CYP450 (N-hydroxylation) B->C Bloodstream D N-hydroxy Metabolite C->D Metabolism E Hemoglobin Fe(II) Oxidation D->E Redox Cycling F Methemoglobin Fe(III) (Hypoxia) E->F O2 Binding Lost

Caption: Pathophysiological mechanism of aniline-derivative-induced methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Because skin absorption is a primary route of toxic exposure for p-anisidine derivatives[2], standard thin nitrile gloves provide a false sense of security. They degrade and permit permeation rapidly when exposed to aromatic amines.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Butyl Rubber or Viton gloves.These elastomers offer superior resistance to aromatic amines. If dexterity demands nitrile, you must double-glove and change immediately upon contact.
Eye Protection Tight-fitting chemical splash goggles.Prevents ocular absorption and corneal damage. Standard safety glasses lack the peripheral seal required to block aerosolized dust or vapor.
Body Protection Tyvek/Tychem suit or heavy lab coat with chemical apron.Prevents accumulation of micro-dust or liquid on personal clothing, which causes delayed, prolonged dermal absorption.
Respiratory NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges.Mandatory if handling outside a fume hood. The IDLH (Immediately Dangerous to Life or Health) for the closely related p-anisidine is extremely low at 50 mg/m³[5].

Experimental Workflow & Handling Protocol

Every step in handling 3-[(4-methoxyphenyl)amino]propan-1-ol must be a self-validating system designed to prevent fugitive emissions and dermal contact.

Step 1: Environmental Control Validation

  • Action: Verify the fume hood face velocity is actively maintained between 0.4–0.6 m/s (80–120 fpm) before opening the chemical container.

  • Causality: While the compound may have a low vapor pressure at room temperature, physical manipulation generates highly toxic, invisible aerosols[2]. Proper face velocity ensures absolute containment.

Step 2: Dispensing and Weighing

  • Action: Tare an anti-static weigh boat inside the analytical balance enclosure. Transfer the chemical using a dedicated, non-sparking spatula.

  • Causality: Static electricity causes fine organic powders to repel and aerosolize. Anti-static measures neutralize this physical force, preventing inhalation exposure.

Step 3: Closed-System Execution

  • Action: Transfer the reagent to a reaction flask and immediately seal it with a rubber septum. Purge the system with an inert gas (Argon or N₂) using standard Schlenk techniques.

  • Causality: Isolating the reaction in a closed system completely separates the operator from the hazard while simultaneously preventing the oxidative degradation of the electron-rich secondary amine.

Step 4: Decontamination (The Acid-Wash Method)

  • Action: Rinse all contaminated glassware, spatulas, and surfaces with 1M Hydrochloric Acid (HCl) inside the fume hood before standard washing.

  • Causality: The freebase amine is highly lipophilic and resists water washing. The acid protonates the secondary amine, converting it into an ammonium chloride salt. This salt is highly water-soluble and non-volatile, instantly neutralizing both the dermal and inhalation hazards.

Workflow Prep 1. Preparation Inspect PPE & Fume Hood Weigh 2. Dispensing Weigh inside Hood/Glovebox Prep->Weigh React 3. Execution Closed-system setup Weigh->React Decon 4. Decontamination Acid wash glassware React->Decon Waste 5. Disposal Segregate as Toxic Waste Decon->Waste

Caption: Step-by-step self-validating operational workflow for handling toxic aniline derivatives.

Emergency Response & Spill Decontamination

  • Skin Exposure: Immediately remove contaminated PPE and clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. CRITICAL: Do not use solvents (e.g., ethanol, acetone) to clean the skin. Solvents strip the skin's natural oils and act as a carrier, drastically accelerating the systemic absorption of the amine.

  • Spill Cleanup: Evacuate the immediate area. Don full PPE (including a respirator). Cover the spill with damp sand or a specialized chemical absorbent to suppress dust generation. Do not sweep dry. Collect using non-sparking tools and place in a sealed, labeled hazardous waste container.

Disposal & Waste Management Plan

  • Categorization: Label clearly as "Hazardous Toxic Organic Waste - Contains Aromatic Amines".

  • Chemical Incompatibility (Explosion Risk): Strictly segregate this waste from strong oxidizers (e.g., nitric acid, peroxides, permanganates). Aromatic amines are highly electron-rich and can undergo hypergolic (spontaneous and explosive) reactions when mixed with oxidizing agents[1].

Sources

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